Ethyl 4,6-dichloro-2-methylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)8-5(2)12-7(11)4-6(8)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMLSAAPISOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383039 | |
| Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686279-09-4 | |
| Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,6-dichloro-2-methylnicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex heterocyclic molecules. Its strategic placement of chloro- and methyl-substituents on the pyridine ring, along with an ethyl ester functional group, offers multiple reactive sites for chemical modification. This makes it a valuable building block in the field of medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and its relevance in drug discovery.
Core Chemical and Physical Properties
This compound is a compound with the CAS Number 686279-09-4.[1][2][3] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 686279-09-4 | [1][2][3] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3] |
| Molecular Weight | 234.08 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 283°C | [3] |
| Density | 1.320 g/cm³ | [3] |
| Flash Point | 125°C | [3] |
| Storage Conditions | 2-8°C, under inert gas (nitrogen or Argon) | [1][3] |
| InChI Key | LNIMLSAAPISOEC-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the chlorination of a dihydroxy-precursor. The following protocol details a common method for its preparation.
Synthesis of this compound from 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester
This synthesis is a two-step process that begins with the formation of a key intermediate, malonic acid bis-(2,4,6-trichloro-phenyl)ester, followed by condensation and subsequent chlorination.
Step 1: Synthesis of malonic acid bis-(2,4,6-trichloro-phenyl)ester
-
Materials:
-
Malonic acid (20 g, 192 mmol)
-
2,4,6-trichlorophenol (72 g, 365 mmol)
-
Phosphorus oxychloride (38 mL, 403.2 mmol)
-
-
Procedure:
-
A mixture of malonic acid, 2,4,6-trichlorophenol, and phosphorus oxychloride is stirred at reflux for 12 hours.[2]
-
The reaction mixture is then cooled to 70°C and poured into ice water.[2]
-
The resulting solid is collected by filtration, washed with water, and dried to yield malonic acid bis-(2,4,6-trichloro-phenyl)ester.[2]
-
Step 2: Synthesis of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester
-
Materials:
-
Malonic acid bis-(2,4,6-trichloro-phenyl)ester (85 g, 184 mmol)
-
Ethyl 3-aminocrotonate (26.08 g, 201.9 mmol)
-
Bromobenzene (100 mL)
-
Ethyl acetate (EtOAc, 260 mL)
-
-
Procedure:
-
A solution of malonic acid bis-(2,4,6-trichloro-phenyl)ester and ethyl 3-aminocrotonate in bromobenzene is stirred at reflux for 50 minutes.[2]
-
The reaction mixture is cooled to 50°C and diluted with ethyl acetate.[2]
-
The solid is collected by filtration, washed with water, and dried to give 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester.[2]
-
Step 3: Synthesis of this compound
-
Materials:
-
4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol)
-
Phosphorus oxychloride (60 mL, 629 mmol)
-
Dichloromethane
-
-
Procedure:
-
A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester in phosphorus oxychloride is stirred at reflux for 1.5 hours.[2]
-
The excess phosphorus oxychloride is removed, and the reaction mixture is poured into ice water.[2]
-
The solid is removed by filtration. The filtrate is extracted with dichloromethane (3 x 100 mL) and concentrated.[2]
-
The residue is purified by column chromatography to yield this compound.[2]
-
Caption: Synthesis workflow for this compound.
Applications in Drug Development
While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to Ethyl 4,6-dichloronicotinate suggests its potential as a versatile building block in medicinal chemistry.[4][5][6] The latter is a known precursor for the synthesis of various kinase inhibitors.[4] The dichloro-substituted pyridine core provides two reactive sites for nucleophilic substitution, enabling the synthesis of a diverse array of heterocyclic compounds.[4]
Potential as a Precursor for Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors targeting enzymes such as EGFR and Pim-1.[4] Ethyl 4,6-dichloronicotinate is a crucial precursor for constructing this scaffold.[4] It is plausible that this compound could be employed in similar synthetic strategies to generate novel substituted pyrido[2,3-d]pyrimidines with potentially altered selectivity and potency due to the presence of the 2-methyl group.
Potential Signaling Pathway Targets
Derivatives of the structurally related Ethyl 4,6-dichloronicotinate have shown inhibitory activity against key signaling proteins implicated in cancer.[4] These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.
-
Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression, apoptosis, and cell survival.
-
Heat Shock Protein 90 (Hsp90): A molecular chaperone that is essential for the stability and function of many oncoproteins.
The following diagrams illustrate the general signaling pathways where inhibitors derived from such precursors might act.
Caption: Simplified EGFR signaling pathway and point of intervention.
Caption: Simplified Pim-1 signaling pathway and therapeutic target.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its dichlorinated and methylated pyridine structure offers a versatile platform for the synthesis of complex heterocyclic compounds, particularly those with kinase inhibitory activity. The detailed synthesis protocol and an understanding of the potential biological targets provide a solid foundation for researchers to explore the utility of this compound in developing novel therapeutics. Further investigation into its reactivity and application in various synthetic transformations will undoubtedly expand its role as a key building block in the creation of biologically active molecules.
References
- 1. This compound | 686279-09-4 [sigmaaldrich.com]
- 2. 4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 686279-09-4 [chemicalbook.com]
- 3. 686279-09-4 CAS MSDS (4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Ethyl 4,6-dichloro-2-methylnicotinate chemical properties
An In-depth Technical Guide on Ethyl 4,6-dichloro-2-methylnicotinate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the physicochemical characteristics of the compound, provides established experimental protocols, and explores its potential applications as a key intermediate in the synthesis of biologically active molecules.
Core Chemical Properties
This compound is a substituted pyridine derivative. Its chemical structure features a pyridine ring with two chlorine substituents, a methyl group, and an ethyl ester group, making it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 686279-09-4 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 283 °C | [2] |
| Density | 1.320 g/cm³ | [2] |
| InChI Key | LNIMLSAAPISOEC-UHFFFAOYSA-N | [2] |
| Storage Temperature | Under inert gas at 2-8°C; -20°C | [1][2] |
Synthesis Protocol
The synthesis of this compound can be achieved via the chlorination of its dihydroxy precursor using phosphorus oxychloride (POCl₃).[3]
Reaction: 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester → this compound
Materials:
-
4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (157 mmol)
-
Phosphorus oxychloride (POCl₃, 629 mmol, 60 mL)
-
Dichloromethane (DCM)
-
Ice water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol) in phosphorus oxychloride (60 mL, 629 mmol) is prepared in a suitable reaction vessel.[3]
-
The mixture is stirred at reflux for 1.5 hours.[3]
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.[3]
-
The reaction mixture is then carefully poured into ice water to quench the reaction.[3]
-
If a solid precipitate forms, it is removed by filtration. The filtrate is then extracted with dichloromethane (3 x 100 mL).[3]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under vacuum.[4]
-
The resulting crude product can be further purified by column chromatography to yield pure this compound.[3]
Analytical Methodologies
A comprehensive purity analysis of nicotinic acid derivatives typically involves a combination of chromatographic and spectroscopic techniques. While specific validated methods for this compound are not publicly detailed, the following protocols, adapted from the closely related compound Ethyl 4,6-dichloronicotinate, serve as a robust starting point.[5]
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is generally effective.[5]
Typical HPLC Parameters:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30% B to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the compound in a 25 mL volumetric flask using acetonitrile to create a 1 mg/mL solution.[5]
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[5]
-
Inject the sample solution and run the gradient program. Purity is calculated based on the area percentage of the main peak.[5]
2. Spectroscopic Characterization
Spectroscopic methods are crucial for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, including the presence and positions of the ethyl, methyl, and chloro groups on the pyridine ring.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule. For the related compound, an ESI-MS result showed m/z: 220.1 [M+H]⁺.[4]
Reactivity and Applications in Drug Discovery
While direct biological activity data for this compound is limited, the dichloronicotinate scaffold is of significant interest in medicinal chemistry. The two chlorine atoms on the pyridine ring serve as reactive sites for nucleophilic substitution, providing a versatile platform for synthesizing a diverse range of heterocyclic compounds.[6]
The closely related compound, Ethyl 4,6-dichloronicotinate, is a key intermediate in the development of potent kinase inhibitors and other therapeutic agents.[6] It is used as a starting material for compounds targeting:
-
Epidermal Growth Factor Receptor (EGFR) [6]
-
Pim-1 kinase [6]
-
Fibroblast Growth Factor Receptors (FGFRs) [8]
The dysregulation of these kinase signaling pathways is implicated in various cancers, making inhibitors derived from this scaffold valuable for oncological research.[8] The strategic placement of the chloro, methyl, and ester groups on this compound allows for multi-step synthetic modifications to build complex molecules with high specificity for such biological targets.
References
- 1. usbio.net [usbio.net]
- 2. 686279-09-4 CAS MSDS (4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 686279-09-4 [chemicalbook.com]
- 4. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,6-dichloro-2-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Core Synthesis Pathway
The primary and most commonly cited pathway for the synthesis of this compound involves the chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). An alternative, though less detailed in the provided literature, involves a multi-step process starting from malonic acid.
Pathway 1: Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate
This pathway consists of two main steps: the synthesis of the dihydroxy intermediate followed by its chlorination.
Step 1: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate
The synthesis of the precursor, Ethyl 4,6-dihydroxy-2-methylnicotinate, can be achieved through the reaction of malonic acid bis-(2,4,6-trichloro-phenyl)ester with ethyl 3-aminocrotonate.[1]
Step 2: Chlorination to this compound
The dihydroxy intermediate is then chlorinated using phosphorus oxychloride to yield the final product.[1][2][3][4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate from Malonic Acid[1]
-
Preparation of Malonic acid bis-(2,4,6-trichloro-phenyl)ester:
-
A mixture of malonic acid (20 g, 192 mmol), 2,4,6-trichlorophenol (72 g, 365 mmol), and phosphorus oxychloride (38 mL, 403.2 mmol) is stirred at reflux for 12 hours.
-
The reaction mixture is cooled to 70°C and poured into ice water.
-
The resulting solid is collected by filtration, washed with water, and dried to give malonic acid bis-(2,4,6-trichloro-phenyl)ester.
-
-
Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate:
-
A solution of malonic acid bis-(2,4,6-trichloro-phenyl)ester (85 g, 184 mmol) and ethyl 3-aminocrotonate (26.08 g, 201.9 mmol) in bromobenzene (100 mL) is stirred at reflux for 50 minutes.
-
The reaction mixture is cooled to 50°C and diluted with EtOAc (260 mL).
-
The resulting solid is collected by filtration, washed with water, and dried to yield Ethyl 4,6-dihydroxy-2-methylnicotinate.
-
Protocol 2: Synthesis of this compound[1][2][4]
-
A solution of Ethyl 4,6-dihydroxy-2-methylnicotinate (31 g, 157 mmol) in phosphorus oxychloride (60 mL, 629 mmol) is stirred at reflux for 1.5 hours.[1] Alternatively, a larger scale reaction can be performed with 60 g (0.328 mol) of the starting material in 500 mL of phosphorus oxychloride, refluxed for 2 hours.[2][4]
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The reaction mixture is carefully poured into ice water and stirred for 30 minutes.[2][3][4]
-
The solid is removed by filtration. The filtrate is extracted with dichloromethane (3 x 100 mL) or ethyl acetate (3 times).[1][2]
-
The combined organic phases are washed with saturated brine and dried over anhydrous magnesium sulfate.[2]
-
The solvent is concentrated under vacuum. The residue can be further purified by column chromatography to yield this compound.[1]
Quantitative Data
| Parameter | Value (Protocol 1) | Value (Protocol 2) | Reference |
| Starting Material | Malonic Acid | Ethyl 4,6-dihydroxy-2-methylnicotinate | [1] |
| Amount of Starting Material | 20 g (192 mmol) | 31 g (157 mmol) / 60 g (0.328 mol) | [1][2] |
| Intermediate | Ethyl 4,6-dihydroxy-2-methylnicotinate | - | |
| Intermediate Yield | 31 g (86%) | - | [1] |
| Chlorinating Agent | - | Phosphorus oxychloride (POCl₃) | [1][2] |
| Volume of Chlorinating Agent | - | 60 mL (629 mmol) / 500 mL | [1][2] |
| Reaction Time | 12 h (step 1), 50 min (step 2) | 1.5 h / 2 h | [1][2] |
| Reaction Temperature | Reflux | Reflux | [1][2] |
| Product | Ethyl 4,6-dihydroxy-2-methylnicotinate | This compound | |
| Final Product Yield | - | 16.9 g (46%) / 65 g (90%) | [1][2] |
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for the chlorination step.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 4,6-dichloro-2-methylnicotinate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the starting materials, experimental protocols, and quantitative data for the main synthetic pathways, offering a comparative analysis to aid in route selection and process optimization.
Core Synthetic Strategies
Two principal synthetic routes have been established for the preparation of this compound. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.
-
Route 1: Chlorination of a Dihydroxy Precursor: This approach commences with the synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate, which is subsequently chlorinated to yield the final product.
-
Route 2: Esterification of a Dichloro Acid: This pathway involves the direct esterification of 4,6-dichloronicotinic acid to produce the target ethyl ester.
Route 1: Synthesis via Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate
This route is a common and often high-yielding approach that builds the nicotinic acid core first and then introduces the chloro substituents.
Step 1: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate
The precursor, Ethyl 4,6-dihydroxy-2-methylnicotinate, can be synthesized through a condensation reaction involving ethyl 3-aminocrotonate and diethyl malonate in the presence of a base.
Quantitative Data: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate
| Parameter | Value | Reference |
| Starting Material 1 | Ethyl 3-aminocrotonate | [1] |
| Starting Material 2 | Diethyl malonate | [1] |
| Base | Sodium ethoxide | [1] |
| Solvent | Anhydrous ethanol | [1] |
| Reaction Temperature | 80-90 °C (Reflux) | [1] |
| Reaction Time | 24 hours | [1] |
| Product | Ethyl 4,6-dihydroxy-2-methylnicotinate | [1] |
| Yield | 81.85% | [1] |
| Purity (HPLC) | 99.5% | [1] |
Experimental Protocol: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate [1]
-
To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).
-
Slowly heat the reaction mixture to 80-90 °C to achieve reflux.
-
Maintain the reaction at this temperature with stirring for 24 hours.
-
After completion, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.
-
Slowly pour the concentrated solution into 1000 ml of water.
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter.
-
Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.
-
Collect the solid by filtration.
-
Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of Ethyl 4,6-dihydroxy-2-methylnicotinate.
Step 2: Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate
The dihydroxy intermediate is converted to the final product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Quantitative Data: Chlorination Reaction
| Parameter | Value | Reference(s) |
| Starting Material | Ethyl 4,6-dihydroxy-2-methylnicotinate | [2][3] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2][3] |
| Reaction Temperature | Reflux | [2][3] |
| Reaction Time | 1.5 - 2 hours | [2][3] |
| Product | This compound | [2][3] |
| Yield | 46% - 90% | [2][3] |
Experimental Protocol: Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate [2][3]
-
In a reaction vessel equipped for reflux, slowly add Ethyl 4,6-dihydroxy-2-methylnicotinate (e.g., 31 g, 157 mmol or 60 g, 0.328 mol) to an excess of phosphorus oxychloride (e.g., 60 mL or 500 mL).
-
Heat the mixture to reflux and maintain for 1.5 to 2 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into ice water with stirring.
-
The solid may be collected by filtration, and the filtrate extracted with dichloromethane or ethyl acetate (e.g., 3 x 100 mL).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum. The residue can be further purified by column chromatography to yield this compound.
Synthesis Pathway for Route 1
Route 2: Synthesis via Esterification of 4,6-dichloronicotinic acid
This alternative route involves the preparation of the dichlorinated nicotinic acid followed by its esterification.
Step 1: Esterification of 4,6-dichloronicotinic acid
4,6-Dichloronicotinic acid is converted to its ethyl ester using standard esterification methods, often involving activation of the carboxylic acid.
Quantitative Data: Esterification Reaction
| Parameter | Value | Reference |
| Starting Material | 4,6-Dichloronicotinic acid | [2] |
| Activating Agent | Oxalyl chloride | [2] |
| Catalyst | N,N-Dimethylformamide (DMF) | [2] |
| Reagent | Ethanol | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Temperature | 0 - 25 °C | [2] |
| Reaction Time | ~4 hours total | [2] |
| Product | This compound | [2] |
| Yield | 79% | [2] |
Experimental Protocol: Esterification of 4,6-dichloronicotinic acid [2]
-
Cool a mixture of 4,6-dichloronicotinic acid (20 g, 104 mmol) in dichloromethane (200 mL) to 0 °C.
-
Add N,N-dimethylformamide (0.807 mL, 10.42 mmol) and oxalyl chloride (10.94 mL, 125 mmol).
-
Stir the resulting reaction mixture at a temperature between 0 °C and 25 °C for approximately 2 hours.
-
Slowly add ethanol (48.7 mL, 833 mmol) and continue stirring at approximately 25 °C for another 2 hours.
-
Dilute the reaction mixture with ether (50 mL).
-
Wash the resulting solution with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to provide Ethyl 4,6-dichloronicotinate.
Note: The starting material, 4,6-dichloronicotinic acid, can be prepared by the hydrolysis of Ethyl 4,6-dichloronicotinate. This suggests that this route is often used for the modification of a pre-existing dichlorinated pyridine core rather than a de novo synthesis.
Synthesis Pathway for Route 2
Comparative Analysis of Synthetic Routes
| Aspect | Route 1: Chlorination of Dihydroxy Precursor | Route 2: Esterification of Dichloro Acid |
| Starting Materials | Readily available and relatively inexpensive (ethyl 3-aminocrotonate, diethyl malonate). | Requires 4,6-dichloronicotinic acid, which may be less readily available or require synthesis from the corresponding ester. |
| Number of Steps | Typically a two-step process from simple precursors. | A single step if the starting acid is available, but the synthesis of the acid itself can add steps. |
| Overall Yield | Potentially high, with the first step yielding over 80% and the second step up to 90%, though it can be variable. | The esterification step has a good yield (79%), but the overall yield depends on the synthesis of the starting acid. |
| Reagent Safety | Involves the use of phosphorus oxychloride (POCl₃), which is highly corrosive, toxic, and reacts violently with water.[2][3][4] | Uses oxalyl chloride, which is also corrosive and toxic, but may be considered more manageable on a smaller scale than POCl₃. |
| Scalability | The chlorination step with POCl₃ is a common industrial process but requires specialized equipment and handling procedures due to the hazardous nature of the reagent. | Esterification reactions are generally scalable, but the availability and cost of the starting acid might be a limiting factor for large-scale production. |
Conclusion for Researchers and Drug Development Professionals
The synthesis of this compound can be effectively achieved through two primary routes.
Route 1 is a robust method for de novo synthesis, starting from simple and accessible materials. The high yield of the initial condensation step makes it an attractive option. However, the critical chlorination step involves the highly hazardous reagent phosphorus oxychloride, necessitating stringent safety protocols and specialized handling, particularly on an industrial scale.
Route 2 offers a more direct conversion if 4,6-dichloronicotinic acid is readily available. This route is advantageous for its simplicity and good yield in the final esterification step. However, the accessibility of the starting acid is a key consideration.
The selection of the optimal synthetic route will depend on a careful evaluation of factors including the availability and cost of starting materials, the scale of the synthesis, and the capabilities for handling hazardous reagents. For laboratory-scale synthesis where the dihydroxy precursor is available, Route 1 is a viable option. For larger-scale production, a thorough cost and safety analysis of both routes, including the synthesis of the respective precursors, is essential.
References
An In-depth Technical Guide to Ethyl 4,6-dichloro-2-methylnicotinate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4,6-dichloro-2-methylnicotinate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Properties
This compound is a substituted pyridine derivative with two chlorine atoms and a methyl group attached to the core ring structure. The presence of these functional groups significantly influences its chemical reactivity and physical properties.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H9Cl2NO2 | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 283°C | [1] |
| Density | 1.320 g/cm³ | [1] |
| Flash Point | 125°C | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Molecular Identifiers
For unambiguous identification and referencing in chemical databases and literature, the following identifiers are provided for this compound.
| Identifier | Value | Reference |
| CAS Number | 686279-09-4 | [1] |
| InChI Key | LNIMLSAAPISOEC-UHFFFAOYSA-N | [1] |
| SMILES | C1(C)=NC(Cl)=CC(Cl)=C1C(OCC)=O | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the chlorination of a dihydroxy precursor. The following protocol details a representative experimental procedure.
Starting Material: 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester Reagent: Phosphorus oxychloride (POCl₃)
Procedure:
-
A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol) in phosphorus oxychloride (60 mL, 629 mmol) is prepared.
-
The reaction mixture is stirred at reflux for 1.5 hours.
-
Following the reflux period, the excess phosphorus oxychloride is removed by distillation.
-
The resulting reaction mixture is then carefully poured into ice water.
-
Any solid precipitate is removed by filtration.
-
The filtrate is extracted three times with dichloromethane (3 x 100 mL).
-
The organic extracts are combined and concentrated.
-
The crude product is further purified by column chromatography to yield pure this compound (16.9 g, 46% yield).[3]
Synthesis Workflow
The logical flow of the synthesis protocol is visualized in the diagram below.
Caption: Synthesis workflow for this compound.
References
Spectroscopic and Synthetic Analysis of Ethyl 4,6-dichloronicotinate: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the spectroscopic data and synthetic protocols for Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6) . Extensive searches for experimental spectroscopic data for the specified compound, Ethyl 4,6-dichloro-2-methylnicotinate, did not yield specific results. The data for the closely related analogue, Ethyl 4,6-dichloronicotinate, is presented herein as a reference. The methodologies described are likely applicable or adaptable for the synthesis and analysis of the 2-methyl derivative.
Introduction
Ethyl 4,6-dichloronicotinate is a key chemical intermediate utilized in the synthesis of a variety of compounds within the pharmaceutical and agrochemical sectors.[1] Its dichlorinated pyridine structure offers multiple reactive sites for functionalization, making it a versatile building block for creating more complex molecules.[1] This guide provides a summary of its available spectroscopic data and detailed experimental protocols for its synthesis.
Spectroscopic Data
The following tables summarize the reported spectroscopic data for Ethyl 4,6-dichloronicotinate.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment | Data Source |
| 8.80 | Singlet (s) | - | 1H (Aromatic) | |
| 7.95 | Singlet (s) | - | 1H (Aromatic) | |
| 4.34 | Quartet (q) | 6.9 | 2H (-OCH₂CH₃) | |
| 1.31 | Triplet (t) | 6.9 | 3H (-OCH₂CH₃) |
Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer.
Mass Spectrometry
| m/z | Ion | Method | Data Source |
| 220.1 | [M+H]⁺ | ESI | |
| 220 | [M+H]⁺ | LC/MS |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Ethyl 4,6-dichloronicotinate are outlined below.
Synthesis of Ethyl 4,6-dichloronicotinate
Two primary synthetic routes from different starting materials have been reported.
Method 1: From Ethyl 4,6-dihydroxynicotinate
-
Reaction Setup: Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) is slowly added to phosphorus oxychloride (POCl₃, 500 mL) in a suitable reaction vessel.
-
Reaction Conditions: The mixture is heated to reflux and maintained for a minimum of 2 hours.[2] The reaction should be conducted under anhydrous conditions to prevent moisture from degrading the POCl₃.[2]
-
Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate. The product is significantly less polar than the starting material.[2]
-
Work-up:
-
Upon completion, excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is then carefully poured into ice water and stirred for 30 minutes.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic phases are washed with saturated brine.
-
-
Purification:
-
The organic phase is dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is removed by concentration under vacuum to yield the final product. For impurities, purification can be achieved via column chromatography or vacuum distillation.[2]
-
Method 2: From 4,6-dichloronicotinic acid
-
Reaction Setup: A mixture of 4,6-dichloronicotinic acid (20 g, 104 mmol) in dichloromethane (DCM, 200 mL) is cooled to 0 °C.
-
Reagent Addition: N,N-dimethyl-formamide (DMF, 0.807 mL, 10.42 mmol) and oxalyl chloride (10.94 mL, 125 mmol) are added. The reaction is stirred at a temperature between 0 °C and 25 °C for approximately 2 hours.
-
Esterification: Ethanol (EtOH, 48.7 mL, 833 mmol) is slowly added, and the mixture is stirred for an additional 2 hours at 25 °C.
-
Work-up:
-
The reaction mixture is diluted with ether (50 mL).
-
The resulting solution is washed three times with saturated aqueous NaHCO₃ (50 mL portions).
-
-
Purification:
-
The organic extracts are combined and dried over anhydrous Na₂SO₄.
-
The solution is filtered, and the solvent is removed in vacuo to provide the product.
-
NMR Sample Preparation and Analysis
The following is a general protocol for acquiring a ¹H NMR spectrum.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] The choice of solvent should ensure sample solubility and avoid signal overlap.
-
Internal Standard: An internal standard like tetramethylsilane (TMS) can be added for reference (0 ppm).[3]
-
Analysis: Transfer the solution to a 5 mm NMR tube. The spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to achieve good resolution.[3]
-
Instrument Setup: Before acquisition, the instrument must be tuned, and the magnetic field shimmed to ensure homogeneity.[3]
Visualization of Synthetic Workflow
The following diagram illustrates the experimental workflow for the synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate.
Caption: Synthesis workflow for Ethyl 4,6-dichloronicotinate.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in its synthesis and characterization, ensuring its purity and identity for subsequent use in the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, alongside a comprehensive experimental protocol for acquiring such spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound, dissolved in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm, are summarized below.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.35 | Singlet (s) | - | 1H |
| -OCH₂CH₃ | ~4.40 | Quartet (q) | ~7.1 | 2H |
| 2-CH₃ | ~2.70 | Singlet (s) | - | 3H |
| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.1 | 3H |
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164.5 |
| C-2 | ~159.0 |
| C-6 | ~151.0 |
| C-4 | ~145.0 |
| C-3 | ~125.0 |
| C-5 | ~122.0 |
| -OCH₂CH₃ | ~62.0 |
| 2-CH₃ | ~24.0 |
| -OCH₂CH₃ | ~14.0 |
Structural Assignment and Predicted NMR Correlation
The following diagram illustrates the molecular structure of this compound with atom numbering and the correlation to its predicted NMR signals.
Figure 1. Molecular structure and predicted NMR signal assignments for this compound.
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should ensure good solubility of the compound and minimize overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to a final concentration of 0.05-0.1% v/v. TMS serves as an internal standard for chemical shift referencing (0.00 ppm).
-
Sample Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.
NMR Instrument Setup
-
Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion and resolution.
-
Tuning and Shimming: The NMR probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field should be shimmed on the sample to achieve high homogeneity, resulting in sharp, symmetrical peaks.
¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for adequate relaxation of the protons.
¹³C NMR Data Acquisition
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-240 ppm is necessary to encompass the full range of ¹³C chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important to ensure the quantitative observation of all carbon signals, especially quaternary carbons which have longer relaxation times.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (for ¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Discussion of Predicted Spectra
The predicted ¹H and ¹³C NMR spectra of this compound are consistent with its molecular structure.
-
¹H NMR Spectrum: The downfield region is expected to show a singlet for the aromatic proton at the 5-position. The ethyl ester group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz. The methyl group at the 2-position of the pyridine ring is expected to appear as a singlet in the upfield region.
-
¹³C NMR Spectrum: The spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most downfield signal. The six carbons of the substituted pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating effect of the methyl group. The carbons of the ethyl group and the methyl group at the 2-position will be found in the upfield aliphatic region.
This technical guide provides a foundational understanding of the expected NMR characteristics of this compound. The provided experimental protocols offer a robust methodology for obtaining high-quality NMR data, which is essential for the rigorous structural confirmation of this important synthetic intermediate.
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of Ethyl 4,6-dichloro-2-methylnicotinate (C₉H₉Cl₂NO₂). While direct experimental mass spectra for this specific compound are not widely available in published literature, this document outlines a predicted fragmentation pattern and a robust experimental protocol based on the analysis of structurally similar compounds, such as ethyl nicotinates and other chlorinated pyridine derivatives.
This compound is a substituted pyridine derivative with a molecular weight of 234.08 g/mol . Its structure, featuring a dichlorinated pyridine ring, a methyl group, and an ethyl ester functional group, provides several potential sites for fragmentation under mass spectrometry conditions. Understanding its mass spectrometric behavior is crucial for its identification, purity assessment, and metabolic studies in drug development and chemical research.
Predicted Mass Spectral Data
The primary ionization technique considered for this non-volatile compound is Electrospray Ionization (ESI), typically in positive mode, which would yield a protonated molecular ion [M+H]⁺. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
The following table summarizes the predicted quantitative data for the key ions expected in the mass spectrum of this compound.
| Predicted m/z | Ion Formula | Interpretation | Notes |
| 234 / 236 / 238 | [C₉H₉Cl₂NO₂]⁺ | Molecular Ion [M]⁺ | Expected in Electron Ionization (EI-MS). Shows characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |
| 235 / 237 / 239 | [C₉H₁₀Cl₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ | Expected as the base peak in ESI. Shows characteristic M, M+2, M+4 isotopic pattern. |
| 207 / 209 / 211 | [C₇H₅Cl₂NO₂]⁺ | Loss of ethylene (-C₂H₄) | Common fragmentation for ethyl esters. |
| 190 / 192 / 194 | [C₈H₇Cl₂NO]⁺ | Loss of ethoxy radical (•OC₂H₅) | Fragmentation of the ester group. |
| 162 / 164 / 166 | [C₇H₅Cl₂N]⁺ | Loss of the carboxyl group (-CO₂) from the m/z 207 fragment | Decarboxylation following ethylene loss. |
Detailed Experimental Protocol: LC-MS Analysis
This protocol provides a starting point for developing a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound.[1][2]
1. Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.[2]
-
Dilute the stock solution with the initial mobile phase to a working concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Liquid Chromatography (HPLC) Parameters:
-
Column: A reverse-phase C18 column is a suitable initial choice due to the compound's hydrophobicity. (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A (e.g., 90%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V (Optimize for maximal [M+H]⁺ signal).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas: Nitrogen.
-
Desolvation Temperature: 350 - 450 °C.
-
Data Acquisition: Acquire data in full scan mode to identify the parent ion and its isotopic pattern. For higher sensitivity and fragmentation analysis, use tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 235) as the precursor.
Visualizations
The following diagrams illustrate the suggested experimental workflow and the predicted fragmentation pathway for this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted ESI fragmentation pathway.
References
Reactivity Profile of the Pyridine Ring in Ethyl 4,6-dichloro-2-methylnicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive chlorine atoms, an activating ester group, and a methyl group, offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the two chlorine atoms and the ethyl ester group, renders the C4 and C6 positions susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.
Core Reactivity of the Pyridine Ring
The reactivity of this compound is dominated by the electron-deficient character of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a suitable candidate for various palladium-catalyzed cross-coupling reactions. Conversely, the ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The presence of the 2-methyl group introduces both steric and electronic effects that can influence the regioselectivity of these transformations, particularly at the adjacent C6 position.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly activated for SNAr reactions.[1] The two chlorine atoms serve as excellent leaving groups, and the electron-withdrawing ester group further enhances the electrophilicity of the ring, particularly at the C4 and C6 positions.
Regioselectivity: In nucleophilic aromatic substitution reactions on the parent compound, Ethyl 4,6-dichloronicotinate, the attack generally occurs selectively at the 4-position.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position, due to the combined electron-withdrawing effects of the adjacent ester group and the pyridine nitrogen.[1] For this compound, the 2-methyl group is expected to exert a minor electronic donating effect and a more significant steric hindrance at the adjacent C6 position. This steric effect is likely to further favor nucleophilic attack at the more accessible C4 position.
Quantitative Data for SNAr Reactions:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Methylamine | Ethyl 6-chloro-4-(methylamino)nicotinate | Ethanol, 50°C, 8 hours | Not specified | [2] |
| Various Amines | Ethyl 4-amino-6-chloronicotinates | Varies | Good to Excellent | [2] |
Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate from Ethyl 4,6-dichloronicotinate [2]
-
Materials: Ethyl 4,6-dichloronicotinate, Methylamine (e.g., 40% solution in water), Ethanol, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol in a round-bottom flask.
-
Add methylamine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Logical Relationship for SNAr Regioselectivity:
Caption: Factors influencing the regioselectivity of nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C4 and C6 positions of this compound serve as effective handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Key reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Regioselectivity: The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridines is more complex than in SNAr and is highly dependent on the choice of catalyst, ligands, and reaction conditions.[1] For the parent compound, Ethyl 4,6-dichloronicotinate, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst in Suzuki couplings.[3] However, the C6 position is sterically more accessible.[4] The steric hindrance from the 2-methyl group in this compound is expected to disfavor reactions at the C6 position, potentially leading to a preference for C4 coupling or requiring specific ligand systems to overcome this steric barrier.
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:
Note: The following data is for the analogous compound Ethyl 4,6-dichloronicotinate. The choice of ligand is crucial and may alter the regioselectivity for the 2-methyl derivative.
Suzuki-Miyaura Coupling [5]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Product |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 12 | 90 | Ethyl 4-chloro-6-phenylnicotinate |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 16 | 85 | Ethyl 4-chloro-6-(4-methoxyphenyl)nicotinate |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 10 | 82 | Ethyl 4-chloro-6-(thiophen-2-yl)nicotinate |
Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | High (C2 selective on 2,4-dichloropyridine) | [6] |
Sonogashira Coupling
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | DMF | 80 | 8 | High |
Experimental Protocols:
General Protocol for Suzuki-Miyaura Coupling [6]
-
Materials: Ethyl 4,6-dichloronicotinate, Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), Solvent (e.g., 1,4-Dioxane/Water mixture).
-
Procedure:
-
To a reaction vessel, add Ethyl 4,6-dichloronicotinate, the boronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture (e.g., 80-120°C) and monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination [6]
-
Materials: Ethyl 4,6-dichloronicotinate, Primary or secondary amine (1.1 - 1.5 equivalents), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), Phosphine ligand (e.g., Xantphos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equivalents), Anhydrous solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine Ethyl 4,6-dichloronicotinate, the amine, the base, and the phosphine ligand.
-
Add the palladium precatalyst.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate, dry, and concentrate. Purify by column chromatography.
-
General Protocol for Sonogashira Coupling [4]
-
Materials: Ethyl 4,6-dichloronicotinate (1.0 equiv.), Terminal alkyne (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), Copper(I) co-catalyst (e.g., CuI, 10 mol%), DMF, Triethylamine (TEA).
-
Procedure:
-
To a dry flask, add Ethyl 4,6-dichloronicotinate, the palladium catalyst, and the copper(I) co-catalyst.
-
Add DMF and triethylamine.
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add the terminal alkyne.
-
Heat the mixture to 80°C and stir for 8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Experimental Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. The presence of three electron-withdrawing groups (two chloro and one ethyl ester) on the ring of this compound further deactivates it, making EAS reactions extremely challenging. Under forced conditions, electrophilic attack on a pyridine ring generally occurs at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom. In the case of this compound, the only available position for substitution is C5. However, due to the severe deactivation of the ring, harsh reaction conditions would be required, likely leading to low yields and potential decomposition. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under normal laboratory conditions.
Reactivity Profile Summary:
Caption: A summary of the reactivity profile of the pyridine ring.
Conclusion
This compound is a valuable and versatile building block for the synthesis of substituted pyridines. Its reactivity is primarily characterized by facile nucleophilic aromatic substitution, which is highly regioselective for the C4 position, and a broad utility in palladium-catalyzed cross-coupling reactions, where regioselectivity can be tuned by the choice of ligands and reaction conditions. The 2-methyl group is anticipated to sterically hinder reactions at the C6 position, further enhancing the selectivity for transformations at the C4 position. The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. This in-depth guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to effectively utilize this compound in the design and synthesis of novel and complex molecules.
References
Potential applications of Ethyl 4,6-dichloro-2-methylnicotinate in research
An In-depth Technical Guide on the Potential Research Applications of Ethyl 4,6-dichloro-2-methylnicotinate
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and an ethyl ester, provides multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, particularly for applications in medicinal chemistry and drug discovery. Researchers and drug development professionals utilize this compound as a foundational scaffold to construct novel therapeutic agents, including kinase inhibitors and other biologically active molecules. The differential reactivity of the two chlorine atoms allows for regioselective functionalization, offering a significant advantage for the controlled, stepwise synthesis of target compounds.
Chemical Properties and Synthesis
This compound is typically a colorless to light yellow liquid or a low-melting solid.[1] It is stable under inert, dry conditions and is often stored at refrigerated temperatures (2-8°C) to maintain its integrity.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 686279-09-4 | [2][3][4][5] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2][3][5] |
| Molecular Weight | 234.08 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 283°C | [1] |
| Density | 1.320 g/cm³ | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1][2][3] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its dihydroxy precursor, ethyl 4,6-dihydroxy-2-methylnicotinate, using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4] This reaction effectively replaces the hydroxyl groups with chlorine atoms.
-
Reaction Setup: A solution of ethyl 4,6-dihydroxy-2-methylnicotinate (1.0 equivalent, e.g., 31 g, 157 mmol) in phosphorus oxychloride (4.0 equivalents, e.g., 60 mL, 629 mmol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is stirred and heated to reflux. The reflux is maintained for approximately 1.5 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up:
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The cooled residue is carefully poured into ice water with stirring.
-
The resulting solid is removed by filtration. The filtrate is then extracted with dichloromethane (3 x 100 mL).
-
-
Purification: The combined organic extracts are concentrated under vacuum. The residue is purified by column chromatography to yield the final product, this compound.[4]
Potential Research Applications
The unique structure of this compound makes it a highly valuable scaffold for creating diverse molecular libraries. Its primary application lies in serving as a versatile intermediate for the synthesis of complex heterocyclic compounds with significant biological activity.[6][7][8] The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity, enabling selective and sequential substitution reactions.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The nicotinic acid scaffold is a key component in many such inhibitors. While much of the published literature focuses on the non-methylated analog (Ethyl 4,6-dichloronicotinate), the principles of its application are directly transferable to the 2-methyl derivative. Derivatives of the related compound, ethyl 4,6-dichloronicotinate, have shown potent inhibitory activity against several kinases implicated in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR) [6]
-
Pim-1 Kinase [6]
-
Fibroblast Growth Factor Receptors (FGFRs) [9]
The general synthetic strategy involves using the dichloronicotinate core to build more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known pharmacophores in kinase inhibitor design.[6]
| Compound ID | Target Kinase/Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | PIM-1 Kinase | 0.0114 | [6] |
| Compound 10 | PIM-1 Kinase | 0.0172 | [6] |
| Compound 11 | PIM-1 Kinase | 0.0214 | [6] |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [6] |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 | [6] |
Note: These data are for compounds derived from the non-methylated analog, Ethyl 4,6-dichloronicotinate, and serve to illustrate the potential of this chemical class.
References
- 1. 686279-09-4 CAS MSDS (4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 686279-09-4 [sigmaaldrich.com]
- 3. 686279-09-4|this compound|BLD Pharm [bldpharm.com]
- 4. 4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 686279-09-4 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Substituted Dichloronicotinates and Their Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of substituted dichloronicotinates and related nicotinic acid derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents. Due to the specialized nature of research in this area, this review centers on available data for key dichlorinated intermediates and expands to include a broader range of substituted nicotinic acid analogs to provide a wider context for drug development.
Synthesis of Dichloronicotinate Intermediates
Substituted dichloronicotinates serve as crucial building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2][3] The reactivity of the pyridine ring, enhanced by the presence of two chlorine substituents, allows for a variety of chemical modifications.[3]
Synthesis of 4,6-Dichloronicotinic Acid
A common method for the synthesis of 4,6-Dichloronicotinic Acid involves the hydrolysis of its ethyl ester precursor, ethyl 4,6-dichloronicotinate.[1] The process typically includes treatment with a sodium hydroxide solution in a solvent mixture such as THF, methanol, and water, followed by acidification with hydrochloric acid.[1] This method has been reported to yield the final product as a white solid with a high yield of approximately 96%.[1]
Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
2,6-Dichloro-5-fluoronicotinic acid is another important intermediate, particularly in the development of novel antibacterial and antiviral agents.[4] One synthetic route involves the hydrolysis of ethyl 2,6-dichloro-5-fluoronicotinate. The ester is dissolved in a mixture of trifluoroacetic acid and hydrochloric acid and heated to reflux for 24 hours. After cooling and removal of trifluoroacetic acid, the addition of water precipitates the desired product, which can be collected by filtration.[5]
An alternative, improved process describes the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride and a lithium reagent. Subsequent basic hydrolysis of the acid chloride yields 2,6-dichloro-5-fluoronicotinic acid.[6]
Biological Activities and Quantitative Data
While extensive biological data for a wide range of substituted dichloronicotinates is not broadly available in the public domain, research on related substituted nicotinic acid and dichlorophenyl derivatives has shown significant potential in various therapeutic areas, including antifungal and anticancer applications.
Antifungal Activity
Derivatives of nicotinic acid have been investigated for their antimicrobial properties. For instance, a series of twelve acylhydrazones derived from nicotinic acid were synthesized, with two showing promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus, with MIC values as low as 1.95 µg/mL. Subsequent cyclization of these compounds into 1,3,4-oxadiazoline derivatives also yielded compounds with high activity against Gram-positive bacteria.
Anticancer Activity
Nicotinic acid-based compounds have been designed and synthesized as potential cytotoxic agents. One study focused on their efficacy as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2).[1] Compound 5c from this study demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 μM and exhibited significant cytotoxic potential against HCT-15 and PC-3 tumor cell lines.[1]
The following table summarizes the quantitative data for selected nicotinic acid derivatives and related compounds.
| Compound ID | Target/Organism | Assay | Activity (IC50/MIC) | Reference |
| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 µg/mL | |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 6538 | MIC | 3.91 µg/mL | |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 7.81 µg/mL | |
| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | MIC | 7.81 µg/mL | |
| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | MIC | 7.81 µg/mL | |
| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 15.62 µg/mL | |
| Compound 5c | VEGFR-2 | Inhibition Assay | IC50 = 0.068 μM | [1] |
Experimental Protocols
General Synthesis of Nicotinic Acid Acylhydrazone Derivatives
As a representative protocol, nicotinic acid is subjected to a series of condensation reactions with appropriate aldehydes to yield acylhydrazone derivatives. These acylhydrazones can then be cyclized in acetic anhydride to obtain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.
In Vitro Antimicrobial Activity Assay (MIC Determination)
The antimicrobial activity of synthesized compounds is typically determined by the minimum inhibitory concentration (MIC) using a twofold serial micro-dilution method in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well containing the serially diluted compound. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizing Workflows and Potential Mechanisms
General Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological screening of novel substituted nicotinic acid derivatives.
Representative Signaling Pathway for Anticancer Drug Development
While the specific signaling pathways for substituted dichloronicotinates are not well-defined in the literature, a common target for anticancer drug development is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which play a crucial role in tumor angiogenesis. The diagram below illustrates a simplified, representative signaling pathway that could be investigated for novel anticancer compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Safety, storage, and handling of Ethyl 4,6-dichloro-2-methylnicotinate
An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl 4,6-dichloronicotinate
This guide provides comprehensive safety, storage, and handling information for Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Safety and Hazard Information
Ethyl 4,6-dichloronicotinate presents several health and safety risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards identified from safety data sheets include skin and eye irritation.[4][5]
Hazard Identification and Classification
The following table summarizes the hazard statements associated with Ethyl 4,6-dichloronicotinate.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[4][5] |
| Eye Irritation | H319: Causes serious eye irritation.[4][5] |
Precautionary Measures and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that all necessary safety precautions are in place. The following table outlines the recommended precautionary statements and the necessary PPE.
| Precautionary Category | Statement Code | Precautionary Statement |
| Prevention | P264 | Wash skin thoroughly after handling.[5] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] |
| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield that meet regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[6]
Storage and Handling Procedures
Proper storage and handling are essential to maintain the quality and stability of Ethyl 4,6-dichloronicotinate and to prevent accidental exposure.
Storage Conditions
Store the compound in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed.[6] For long-term storage, a temperature of 4°C is recommended, with the container sealed and protected from moisture.[1] If dissolved in a solvent, it can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
| Storage Parameter | Recommended Condition |
| Temperature | Room temperature in continental US; may vary elsewhere.[1] 4°C for sealed storage, away from moisture.[1] |
| Atmosphere | Inert atmosphere, 2-8°C.[7] |
| Incompatible Materials | Bases, Amines, Reducing Agents.[6] |
Handling Procedures
-
Do not get in eyes, on skin, or on clothing.[6]
-
Avoid ingestion and inhalation.[6]
-
Avoid dust formation.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Ensure that eyewash stations and safety showers are close to the workstation.[6]
Experimental Protocols
The following is a general procedure for the synthesis of Ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate.
Synthesis of Ethyl 4,6-dichloronicotinate
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).[8][9]
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.[8][9]
-
Carefully pour the residue into ice water and stir for 30 minutes.[8][9]
-
Extract the aqueous mixture three times with ethyl acetate.[8][9]
-
Combine the organic phases and wash with saturated brine.[8][9]
-
Dry the organic phase over anhydrous magnesium sulfate.[8][9]
-
Concentrate the solution under vacuum to obtain the crude Ethyl 4,6-dichloronicotinate.[8][9]
Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow for Ethyl 4,6-dichloronicotinate.
Caption: Safe handling workflow for Ethyl 4,6-dichloronicotinate.
Caption: First aid procedures for exposure to Ethyl 4,6-dichloronicotinate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 4,6-dichloronicotinate, 98% 40296-46-6 India [ottokemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 1390657-38-1|Ethyl 4,6-dichloro-2-formylnicotinate|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
The Versatile Scaffold: A Technical Guide to the Biological Activity of Ethyl 4,6-dichloro-2-methylnicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate and its parent compound, ethyl 4,6-dichloronicotinate, have emerged as highly versatile and strategically important starting materials in the field of medicinal chemistry.[1] The di-chloro-substituted pyridine core of these molecules offers two reactive sites for nucleophilic substitution, providing a robust platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a particular focus on their role as kinase inhibitors in drug discovery. These derivatives have demonstrated significant inhibitory activity against a range of kinases implicated in diseases such as cancer, including Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Fibroblast Growth Factor Receptors (FGFRs).[1][2]
Synthesis of Biologically Active Derivatives
The synthetic versatility of the ethyl 4,6-dichloronicotinate core allows for the creation of diverse chemical libraries. The differential reactivity of the two chlorine atoms at the C4 and C6 positions enables selective functionalization.[3] Key synthetic strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for functionalizing the dichloronicotinate core. The chlorine atom at the 4-position is generally more reactive towards nucleophiles, such as amines, allowing for sequential and regioselective introduction of different substituents.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a broader scope for introducing a wide array of functional groups under milder conditions.[4] These methods are indispensable for the synthesis of complex chemical entities for drug discovery.[4]
Below is a generalized workflow for the synthesis of derivatives.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloro-2-methylnicotinate is a versatile and strategically important building block in medicinal chemistry for the synthesis of a wide array of kinase inhibitors. Its di-chloro-substituted pyridine core provides two reactive sites for nucleophilic substitution, enabling the construction of diverse heterocyclic scaffolds. This document offers detailed application notes and experimental protocols for leveraging this compound in the development of potent kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. This compound serves as a key precursor for various kinase inhibitor scaffolds, including the well-established pyrido[2,3-d]pyrimidines. Derivatives of this starting material have demonstrated significant inhibitory activity against a range of kinases such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The strategic functionalization of the dichloronicotinate core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Key Applications in Drug Discovery
The versatility of this compound allows for its application in the synthesis of inhibitors for several important kinase targets:
-
Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase involved in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives synthesized from the title compound have shown potent Pim-1 inhibition.
-
EGFR Inhibitors: EGFR is a receptor tyrosine kinase that is often mutated or overexpressed in various cancers. The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for EGFR inhibitors.
-
VEGFR-2 Inhibitors: As a key mediator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. The 4-aminonicotinate scaffold derived from this compound provides a solid foundation for VEGFR-2 inhibition.
-
Hsp90 Inhibitors: Although not a kinase, Heat Shock Protein 90 (Hsp90) is a chaperone protein essential for the stability and function of many kinases. Ethyl 4,6-dichloronicotinate is a precursor for the synthesis of (acylamino)aminonaphthyridinone Hsp90 inhibitors.
-
FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases. Ethyl 6-chloro-4-(methylamino)nicotinate, a direct derivative, is a key intermediate in the synthesis of FGFR inhibitors.
Synthetic Protocols
The following protocols outline the key synthetic transformations starting from this compound and its derivatives.
Protocol 1: Synthesis of Ethyl 6-chloro-4-(methylamino)-2-methylnicotinate
This procedure describes the selective nucleophilic aromatic substitution at the C4 position of the pyridine ring.
Reaction Scheme:
Caption: Synthesis of Ethyl 6-chloro-4-(methylamino)-2-methylnicotinate.
Materials:
-
This compound
-
Methylamine (e.g., 40% in water or 2M solution in a suitable solvent)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
At room temperature, add methylamine (1.5 equivalents) dropwise to the solution.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
This multi-step protocol outlines the construction of the pyrido[2,3-d]pyrimidine scaffold.
Ethyl 4,6-dichloro-2-methylnicotinate: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a strategically important heterocyclic building block in medicinal chemistry. Its dichlorinated and methylated pyridine core offers multiple reactive sites for functionalization, providing a robust platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The differential reactivity of the two chlorine atoms at the C4 and C6 positions allows for regioselective modifications, a key advantage in the construction of specific pharmacophores. This document provides detailed application notes, experimental protocols, and data on the utility of this compound in drug discovery, with a focus on the synthesis of kinase inhibitors. While much of the documented research has been conducted on the closely related ethyl 4,6-dichloronicotinate, the principles and applications are largely transferable to this 2-methyl analogue, with considerations for potential steric and electronic effects of the methyl group.
Key Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of compounds targeting a range of kinases implicated in oncology and other diseases.[1] Its derivatives have the potential for significant inhibitory activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90).[1][2] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, and this building block provides an efficient entry into libraries of novel therapeutic candidates.[2]
Data Presentation
The following tables summarize quantitative data for compounds derived from the closely related ethyl 4,6-dichloronicotinate, illustrating the potential therapeutic efficacy of molecules synthesized from this scaffold.
Table 1: In Vitro Kinase and Cellular Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase/Cell Line | IC50 (µM) |
| Compound 4 | PIM-1 Kinase | 0.0114 |
| Compound 10 | PIM-1 Kinase | 0.0172 |
| Compound 6 | PIM-1 Kinase | 0.0346 |
| Compound 11 | PIM-1 Kinase | 0.0214 |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 |
Data is for derivatives of ethyl 4,6-dichloronicotinate and is presented as a representation of potential activity.[1]
Experimental Protocols
The following are detailed experimental protocols for key chemical transformations involving the 4,6-dichloronicotinate scaffold. These can be adapted for this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent compound from the corresponding dihydroxynicotinate precursor.
Materials:
-
Ethyl 4,6-dihydroxy-2-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction flask, slowly add ethyl 4,6-dihydroxy-2-methylnicotinate to an excess of phosphorus oxychloride.[3][4]
-
After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.[4]
-
Slowly and carefully pour the residue into ice water with vigorous stirring and continue to stir for 30 minutes.[3][4]
-
Extract the aqueous mixture three times with ethyl acetate.[3][4]
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3][4]
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNA_r_)
This protocol outlines a general procedure for the selective substitution of the C4-chloro group with an amine. The C4 position is generally more reactive to nucleophilic attack than the C6 position.
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.[5]
-
Add a stoichiometric excess of the amine to the stirred solution. The reaction can be performed at room temperature or with gentle heating.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization.[5]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details a general method for the formation of a carbon-carbon bond at one of the chloro-positions.
Materials:
-
This compound (or a mono-substituted derivative)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow using this compound.
Caption: Simplified EGFR signaling pathway and point of intervention.
Caption: The JAK/STAT/Pim-1 signaling pathway and therapeutic target.
References
Application Notes and Protocols for Suzuki Coupling of Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure features two reactive chlorine atoms at the C4 and C6 positions, offering opportunities for selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of a diverse array of aryl and heteroaryl substituents. This document provides detailed protocols and application notes for the Suzuki coupling of this compound, focusing on regioselectivity, reaction optimization, and providing illustrative workflows.
Regioselectivity in Suzuki Coupling
In the palladium-catalyzed Suzuki coupling of dihalogenated pyridines like this compound, the regioselectivity of the reaction is a critical consideration. The electronic and steric environment of the carbon-halogen bonds dictates the site of the initial oxidative addition of the palladium catalyst. For 4,6-dihalopyridines, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition.[1] This preference leads to a strong tendency for selective mono-arylation at the C4 position, leaving the C6 chlorine atom available for subsequent transformations.[1] This inherent reactivity allows for a stepwise and controlled approach to the synthesis of diversely substituted 2-methylpyridine derivatives.
While the C6 position is generally considered more sterically accessible, electronic factors often dominate, directing the initial coupling to the C4 position.[2] However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity, and a screening of conditions is always recommended to achieve the desired regioselectivity for a specific transformation.[3][4]
Data Presentation: Suzuki Coupling of Analogous Dichloropyridine Systems
While specific quantitative data for a comprehensive range of Suzuki couplings on this compound is not extensively available in the cited literature, the following tables summarize typical results for closely related dichloropyridine and dichloropyrimidine systems. This data serves as a valuable starting point for the optimization of reaction conditions.
Table 1: Conventional Heating Suzuki Coupling of Analogous Chloro-pyridines [5]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 95 | 12 | 75-95 | General conditions for a related substrate, Ethyl 6-chloro-4-(methylamino)nicotinate. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 60 | 6 | High | General conditions for aryl chlorides. |
Table 2: Microwave-Assisted Suzuki Coupling of Analogous Systems [1][5]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Notes |
| PdCl₂(dppf) | Cs₂CO₃ | Acetone / H₂O | 130 | 30 | 76-85 | Demonstrating an alternative catalyst for a furan triflate. |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100-150 | 15-60 | Good to Excellent | General protocol for rapid synthesis. |
Experimental Protocols
The following are generalized protocols for the regioselective mono-arylation of this compound at the C4 position. These are based on established methods for Suzuki couplings of dichloropyridines.[3][5]
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Toluene/Water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst and any additional ligand.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-aryl-6-chloro-2-methylnicotinate.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃) (2-3 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent system to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Sonogashira Coupling of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Sonogashira coupling reaction as applied to dichloropyridine substrates. It includes a comparative analysis of various reaction conditions, detailed experimental protocols, and troubleshooting guidance to facilitate the synthesis of alkynyl-substituted pyridines, which are crucial intermediates in pharmaceutical and materials science research.
Introduction to Sonogashira Coupling with Dichloropyridines
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[3] The mild reaction conditions and tolerance for a wide variety of functional groups make it a highly valuable tool in organic synthesis.[4]
Dichloropyridines are versatile and cost-effective building blocks. However, their use in Sonogashira coupling presents specific challenges. The C-Cl bond is less reactive than C-Br or C-I bonds, often necessitating more forcing conditions or highly active catalytic systems to achieve good yields.[5][6] Furthermore, the presence of two chlorine atoms raises the issue of regioselectivity, where the choice of catalyst, ligands, and reaction conditions can direct the substitution to a specific position on the pyridine ring.[7] Careful optimization of reaction parameters is therefore critical for the successful synthesis of mono- or di-alkynylated pyridine derivatives.
Key Reaction Parameters and Optimization
Successful Sonogashira coupling of dichloropyridines is contingent on the careful selection and optimization of several key parameters.
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[4]
-
Palladium Catalyst: Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[1][4] For less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands can be more effective.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[1][4] However, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[8]
-
Copper-Free Conditions: To mitigate alkyne homocoupling, copper-free Sonogashira protocols have been developed.[8] These methods may require more active palladium catalysts, different bases, or higher reaction temperatures.
-
-
Base: An amine base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine, is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[4] The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and side reactions.[4] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and acetonitrile.[9]
-
Temperature: While some Sonogashira couplings can be performed at room temperature, the coupling of less reactive dichloropyridines often requires heating, with temperatures ranging from 60-100 °C.[4][5]
-
Inert Atmosphere: To prevent catalyst oxidation and unwanted side reactions like Glaser coupling, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[4][8]
Data Presentation: Sonogashira Coupling Conditions and Yields
The following tables summarize representative conditions and yields for the Sonogashira coupling of various dichloropyridine isomers with different terminal alkynes. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Sonogashira Coupling of 2,5-Dichloropyrazine (as a close analog)
| Catalyst System | Base | Solvent | Temperature | Time (h) | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (2-10 mol%) | Et₃N | THF or DMF | RT to heated | Varies | Terminal Alkyne | Not Specified |
Data for dichloropyrazines and other dihaloheterocycles are presented as close analogs due to limited direct comparative studies on some dichloropyridine isomers.[9]
Table 2: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine
| Catalyst System | Base | Solvent | Alkyne Equivalents | Product | Yield (%) |
| Pd(PPh₃)₂Cl₂, CuI | Triethylamine or Diisopropylamine | THF | 1.1 - 2.2 | Mono/Di-alkynylated | Good |
This reaction allows for the chemoselective synthesis of various alkynylated pyridines.[10][11]
Table 3: General Conditions for Dichloropyridines
| Dichloropyridine Isomer | Palladium Catalyst | Co-Catalyst | Base | Solvent | Temperature (°C) |
| 2,6-Dichloropyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / DIPEA | DMF | 80-100 |
| 3,5-Dichloropyridine | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp - Reflux |
| 2,5-Dichloropyridine | Pd(OAc)₂ / Ligand | CuI | K₂CO₃ | NMP/H₂O | 100 |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkynylation of a Dichloropyridine
This protocol provides a general method for the selective mono-alkynylation of a dichloropyridine.
Materials:
-
Dichloropyridine (e.g., 2,6-dichloropyridine) (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated pyridine.[4]
Protocol 2: Procedure for Di-alkynylation of a Dichloropyridine
This protocol can be adapted from the mono-alkynylation procedure by adjusting the stoichiometry of the reagents.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add the terminal alkyne (2.2-2.5 equivalents) to the reaction mixture.
-
Heat the reaction to a higher temperature if necessary (e.g., 80-100 °C) and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.[4]
Visualizations
Caption: A typical experimental workflow for the Sonogashira coupling reaction.[5]
Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Use fresh, high-purity palladium and copper catalysts.[8] |
| Insufficiently strong base | Use a stronger amine base or a different base/solvent system.[8] | |
| Low reactivity of dichloropyridine | Increase reaction temperature and/or use a more active catalyst system with specialized ligands.[5] | |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen | Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[8] |
| Copper(I) co-catalyst | Consider using a copper-free Sonogashira protocol.[8] In some cases, a reducing atmosphere (dilute H₂) has been shown to minimize homocoupling.[12] | |
| Formation of unidentified impurities | High reaction temperature | Lower the reaction temperature and monitor for impurity formation.[8] |
| Catalyst decomposition | Ensure an inert atmosphere is maintained throughout the reaction. | |
| Poor regioselectivity | Catalyst/ligand choice | The nature of the ligand on the palladium catalyst can govern regioselectivity.[13][14] Screen different ligands to optimize for the desired isomer. |
| Reaction conditions | Temperature and solvent can also influence the selective reaction at different positions. |
Conclusion
The Sonogashira coupling of dichloropyridines is a highly effective method for the synthesis of valuable alkynylpyridine derivatives. While the lower reactivity of the C-Cl bond and potential for regioselectivity issues require careful consideration, these challenges can be overcome through the judicious selection of catalysts, ligands, and reaction conditions. By following the protocols and troubleshooting guidance provided in this document, researchers can effectively utilize dichloropyridines as versatile substrates in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and functional materials.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyridine core, substituted with two reactive chlorine atoms and an activating ethyl ester group, makes it an ideal scaffold for the synthesis of a diverse range of heterocyclic compounds. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), allowing for the selective introduction of various functional groups at the C4 and C6 positions. This reactivity is particularly valuable in the development of kinase inhibitors and other targeted therapeutics.[1]
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution reactions on this compound, offering detailed experimental protocols, quantitative data for various nucleophiles, and insights into the applications of the resulting products in drug development.
Regioselectivity
The nucleophilic aromatic substitution on this compound demonstrates notable regioselectivity. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C6 position.[2] This preferential reactivity is attributed to the electronic activation by the adjacent electron-withdrawing ethyl ester group at the C3 position and the nitrogen atom in the pyridine ring, which stabilize the Meisenheimer intermediate formed during the reaction.[1] This inherent selectivity allows for a controlled, stepwise functionalization of the pyridine ring, a crucial aspect in the synthesis of complex molecules.
Data Presentation: Reaction with Various Nucleophiles
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with a range of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Methylamine | Ethyl 6-chloro-4-(methylamino)-2-methylnicotinate | Ethanol, 50°C, 8 hours | Good to Excellent |
| Ethylamine | Ethyl 6-chloro-4-(ethylamino)-2-methylnicotinate | Dichloromethane, Triethylamine, 0°C to RT, 12-18 hours | Not specified |
| Aniline | Ethyl 4-(phenylamino)-6-chloro-2-methylnicotinate | Toluene, Pd₂(dba)₃/Xantphos, Cs₂CO₃, 110°C, 12 hours | ~85% (analogous substrate) |
| Morpholine | Ethyl 6-chloro-4-morpholino-2-methylnicotinate | Dioxane, Pd(OAc)₂/BINAP, K₃PO₄, 100°C, 8 hours | ~92% (analogous substrate) |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium Methoxide | Ethyl 4-methoxy-6-chloro-2-methylnicotinate | Methanol, Room Temperature | High |
| Phenol | Ethyl 4-phenoxy-6-chloro-2-methylnicotinate | DMF, K₂CO₃, 120°C, 18 hours | ~78% (analogous substrate) |
| 4-Methoxyphenol | Ethyl 4-(4-methoxyphenoxy)-6-chloro-2-methylnicotinate | DMSO, Cs₂CO₃, 100°C, 12 hours | ~85% (analogous substrate) |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium Thiomethoxide | Ethyl 6-chloro-4-(methylthio)-2-methylnicotinate | DMF, Room Temperature | High |
| Thiophenol | Ethyl 6-chloro-4-(phenylthio)-2-methylnicotinate | DMF, K₂CO₃, 80°C, 6 hours | Good |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloro-4-(methylamino)-2-methylnicotinate
Materials:
-
This compound
-
Methylamine (40% solution in water or 2M in THF/Ethanol)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add methylamine (1.5 eq) dropwise to the solution at room temperature.[2]
-
Heat the reaction mixture to 50°C and stir for 8 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Synthesis of Ethyl 4-methoxy-6-chloro-2-methylnicotinate
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Ethyl 6-chloro-4-(phenylthio)-2-methylnicotinate
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development: Targeting the Pim-1 Kinase Signaling Pathway
The substituted nicotinic acid derivatives synthesized from this compound are valuable precursors for the development of potent kinase inhibitors.[3] One such important target is the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[3] Overexpression of Pim-1 is implicated in various cancers, making it an attractive target for therapeutic intervention.
The general synthetic strategy involves the initial nucleophilic substitution at the C4 position of this compound, followed by further modifications, including cyclization reactions, to construct complex heterocyclic systems that can effectively bind to the active site of the Pim-1 kinase.
Visualizations
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.
References
Application Notes and Protocols: The Strategic Use of Ethyl 4,6-dichloro-2-methylnicotinate in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of agrochemicals, including herbicides and insecticides.[1] Its dichlorinated pyridine structure offers reactive sites at the 4- and 6-positions, which are excellent leaving groups for nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecules with desired biological activities. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in agrochemical synthesis, with a focus on its application as a precursor for novel crop protection agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol [2] |
| CAS Number | 686279-09-4[2] |
| Appearance | Off-white solid[3] |
| Melting Point | 53-57 °C[3] |
| Purity | ≥95%[4] |
Application in Herbicide Synthesis
This compound is a key precursor in the synthesis of various herbicidal compounds. The chlorine atoms on the pyridine ring can be sequentially or simultaneously replaced by various nucleophiles to generate a library of derivatives for herbicidal screening.
General Synthetic Strategy for Novel Herbicides
A common strategy involves the nucleophilic substitution of the chlorine atoms with phenols, thiophenols, or amines to introduce moieties known to confer herbicidal activity. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of herbicide candidates.
Experimental Protocol: Synthesis of a Model Herbicide Intermediate
This protocol describes a general procedure for the monosubstitution of a chlorine atom on this compound with a substituted phenol, a common step in the synthesis of aryloxyphenoxypropionate-type herbicides.
Materials:
-
This compound
-
4-Hydroxyphenoxyacetic acid methyl ester
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 4-hydroxyphenoxyacetic acid methyl ester (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted intermediate.
Quantitative Data for Model Intermediate Synthesis:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Hydroxyphenoxyacetic acid methyl ester |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Reaction Temperature | 80-90 °C |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Application in Insecticide Synthesis
The structural backbone of this compound is also found in several classes of insecticides. The pyridine moiety is a key pharmacophore that interacts with insect nicotinic acetylcholine receptors.[3]
Synthetic Pathway to a Nicotinoid Insecticide Precursor
The synthesis of a precursor for a novel nicotinoid insecticide can be achieved through a multi-step process starting from this compound.
Caption: Synthesis of a nicotinoid insecticide precursor.
Experimental Protocol: Reduction to the Aldehyde Intermediate
This protocol details the reduction of the ester group in this compound to the corresponding aldehyde, a key step in the synthesis of many insecticide derivatives.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous Rochelle's salt solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add DIBAL-H (1.2 eq) to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until the layers separate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
-
Purify by column chromatography if necessary.
Quantitative Data for Aldehyde Synthesis:
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | DIBAL-H |
| Solvent | Toluene |
| Reaction Temperature | -78 °C |
| Typical Yield | 80-90% |
| Purity (by GC-MS) | >97% |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. Its reactive chlorine substituents provide a handle for the facile introduction of various functional groups, enabling the development of novel herbicides and insecticides. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this building block in the discovery and development of new crop protection agents. Further research into the derivatization of this scaffold is likely to yield new compounds with enhanced efficacy and improved environmental profiles.
References
Introduction: The Strategic Importance of Substituted Nicotinates
An Application Guide to Palladium-Catalyzed Cross-Coupling with Substituted Nicotinates
Substituted nicotinates (pyridine-3-carboxylates) and their derivatives are privileged scaffolds in modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the unique electronic properties of the pyridine ring and its ability to engage in critical hydrogen bonding interactions. The development of robust synthetic methods to functionalize this core is paramount for drug discovery and development programs.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1][2][3] However, applying these powerful methods to substituted nicotinates is not without its challenges. The electron-deficient nature of the pyridine ring can hinder the initial oxidative addition step, while the basicity of the ring nitrogen poses a significant risk of catalyst poisoning, leading to reaction inhibition.[4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic principles, practical considerations, and field-proven protocols for successfully employing palladium-catalyzed cross-coupling reactions with substituted nicotinate electrophiles. We will delve into the causality behind experimental choices, offering troubleshooting strategies and detailed workflows to empower chemists to navigate the complexities of these vital transformations.
Mechanistic Foundations: Navigating the Catalytic Cycle
At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle.[7][8][9][10] A fundamental understanding of its three key steps—Oxidative Addition, Transmetalation, and Reductive Elimination—is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or C-OTf) bond of the substituted nicotinate. This is often the rate-limiting step, particularly for electron-deficient heteroaryl halides. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2]
-
Transmetalation: The organopalladium(II) halide complex formed then reacts with the nucleophilic coupling partner (e.g., an organoboron, organotin, or amine/base complex). This step involves the transfer of the organic group from the nucleophile to the palladium center, displacing the halide. For Suzuki couplings, activation of the organoboron species with a base is required to form a more nucleophilic "ate" complex, facilitating this transfer.[11]
-
Reductive Elimination: This final, irreversible step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8]
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis and purification of Ethyl 4,6-dichloro-2-methylnicotinate, a key intermediate in the pharmaceutical and agrochemical industries. The protocols outlined below are designed for scalability and reproducibility, ensuring high yield and purity of the final product.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a robust two-step process. The first step involves the synthesis of the precursor, Ethyl 4,6-dihydroxy-2-methylnicotinate. This is followed by a chlorination reaction to yield the final product. This strategy is advantageous for large-scale production due to the availability of starting materials and the generally high yields of each step.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Large-Scale Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate
This protocol is adapted from established methods for the synthesis of similar dihydroxynicotinate esters. The reaction proceeds via the condensation of 2,4-dihydroxy-6-methylpyridine with ethyl chloroacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2,4-Dihydroxy-6-methylpyridine | 125.13 | 12.5 | 99.9 |
| Ethyl chloroacetate | 122.55 | 13.5 | 110.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 27.6 | 199.7 |
| N,N-Dimethylformamide (DMF) | - | 50 L | - |
| Water | - | As needed | - |
| Hydrochloric Acid (concentrated) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add N,N-Dimethylformamide (50 L).
-
Addition of Reagents: To the solvent, add 2,4-dihydroxy-6-methylpyridine (12.5 kg, 99.9 mol) and anhydrous potassium carbonate (27.6 kg, 199.7 mol). Stir the mixture to ensure good suspension.
-
Reaction Execution: Slowly add ethyl chloroacetate (13.5 kg, 110.1 mol) to the suspension over a period of 1-2 hours, maintaining the internal temperature below 30°C.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 8-10 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger vessel containing 200 L of cold water with vigorous stirring.
-
Acidify the aqueous mixture to a pH of 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
-
Isolation:
-
Isolate the solid product by filtration using a large-scale filter press or centrifuge.
-
Wash the filter cake thoroughly with water until the washings are neutral.
-
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Yield: 15-17 kg (76-86%) of Ethyl 4,6-dihydroxy-2-methylnicotinate as an off-white to pale yellow solid.
Caption: Step 1: Synthesis of the dihydroxy intermediate.
Step 2: Large-Scale Chlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate
This protocol utilizes phosphorus oxychloride (POCl₃), a standard and effective reagent for the conversion of hydroxypyridines to their chloro-derivatives.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 4,6-dihydroxy-2-methylnicotinate | 197.19 | 15.0 | 76.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 46.5 (30 L) | 303.2 |
| Pyridine (anhydrous) | 79.10 | 6.0 (6.1 L) | 75.9 |
| Dichloromethane (DCM) | - | As needed | - |
| Sodium Bicarbonate Solution (saturated) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 L glass-lined reactor suitable for corrosive reagents and equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to a scrubbing system for acidic vapors, add phosphorus oxychloride (30 L).
-
Addition of Precursor: Cool the POCl₃ to 0-5°C using a cooling bath. Slowly add the Ethyl 4,6-dihydroxy-2-methylnicotinate (15.0 kg, 76.1 mol) in portions, ensuring the temperature does not exceed 10°C.
-
Addition of Base: After the addition of the solid is complete, slowly add anhydrous pyridine (6.0 kg, 75.9 mol) dropwise via the dropping funnel, maintaining the temperature below 10°C.[1]
-
Reaction Execution: Once the additions are complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large quantity of crushed ice (approximately 150-200 kg) with vigorous stirring in a separate, well-ventilated area. This step is highly exothermic and releases HCl fumes.
-
Once the quench is complete, neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 L).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine (2 x 30 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Alternatively, for higher purity, the crude product can be purified by large-scale column chromatography using silica gel and a hexane/ethyl acetate gradient.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Expected Yield: 13-15 kg (73-84%) of this compound as a solid.
Caption: Step 2: Chlorination and purification.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: Dihydroxy Intermediate Synthesis | Step 2: Chlorination |
| Starting Material | 2,4-Dihydroxy-6-methylpyridine | Ethyl 4,6-dihydroxy-2-methylnicotinate |
| Amount of Starting Material (kg) | 12.5 | 15.0 |
| Key Reagents | Ethyl chloroacetate, K₂CO₃ | Phosphorus Oxychloride (POCl₃), Pyridine |
| Reaction Temperature (°C) | 80-90 | Reflux (105-110) |
| Reaction Time (hours) | 8-10 | 4-6 |
| Product | Ethyl 4,6-dihydroxy-2-methylnicotinate | This compound |
| Molar Mass of Product ( g/mol ) | 197.19 | 234.08 |
| Expected Yield (kg) | 15-17 | 13-15 |
| Expected Yield (%) | 76-86 | 73-84 |
| Purification Method | Precipitation and washing | Recrystallization or Column Chromatography |
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The quenching of the POCl₃ reaction mixture is a highly exothermic process that releases significant amounts of HCl gas. This step must be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice with efficient stirring and in a well-ventilated area with a robust scrubbing system.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate PPE.
-
Organic solvents such as DMF and DCM are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.
These protocols provide a comprehensive guide for the large-scale synthesis and purification of this compound. Adherence to these procedures and safety precautions is essential for a successful and safe manufacturing process.
References
Application Notes and Protocols for Monitoring Nucleophilic Aromatic Substitution Reactions of Ethyl 4,6-dichloro-2-methylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4,6-dichloro-2-methylnicotinate is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an electron-deficient pyridine ring with two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] Monitoring these substitution reactions is essential for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. This document provides detailed application notes and protocols for monitoring the progress of SNAr reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on a representative reaction: the substitution with an amine nucleophile.
The regioselectivity of these reactions is a key factor, with nucleophilic attack generally occurring preferentially at the 4-position of the pyridine ring.[2][3] This is due to the electronic activation provided by the adjacent ester group and the ring nitrogen, which stabilize the intermediate Meisenheimer complex.[2][4] Accurate analytical monitoring allows for the quantification of the starting material, the desired mono-substituted product, and potential byproducts such as the di-substituted product or isomers.
Representative Reaction: Nucleophilic Aromatic Substitution with Methylamine
A common reaction utilizing this compound is the selective substitution of the chlorine at the C4 position with an amine. This example will serve as the basis for the monitoring protocols described below.
Caption: SNAr of this compound.
Data Presentation: Analytical Method Parameters
The following tables summarize starting parameters for the analytical techniques used to monitor the SNAr of this compound. Optimization will be necessary based on the specific nucleophile and reaction conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Conditions |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% A, ramp to 5% A over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 250-270 nm (PDA detector recommended) |
| Injection Volume | 5-10 µL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Recommended Conditions |
|---|---|
| Column | TG-5-SilMS (or equivalent), 30-60 m x 0.25 mm x 0.25 µm |
| Injector | Programmable Temperature Vaporizing (PTV) or Split/Splitless |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-550) for identification, SIM/MRM for quantification |
Table 3: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Parameters
| Parameter | Recommended Conditions |
|---|---|
| Spectrometer | 300 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ (ensure no overlapping signals) |
| Sample Conc. | 5-10 mg / 0.6-0.7 mL |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Acquisition | Standard single-pulse experiment |
| Relaxation Delay (D1) | 5 seconds (for quantitative analysis) |
| Number of Scans | 8-16 |
Experimental Protocols
General Workflow for Reaction Monitoring
The selection of an appropriate analytical technique is crucial for effective reaction monitoring. The following diagram illustrates a general workflow for sampling and analysis.
References
Application of Ethyl 4,6-dichloro-2-methylnicotinate in the Synthesis of Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic design and synthesis of heterobifunctional protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein elimination.[1] A critical component in this modality is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system to the protein of interest (POI). The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design.[2] Building blocks that facilitate the efficient construction of VHL ligands are therefore of significant interest to the drug discovery community.
Ethyl 4,6-dichloro-2-methylnicotinate is a versatile chemical intermediate that serves as an excellent starting material for the synthesis of complex heterocyclic scaffolds.[3][4] Its dichlorinated pyridine core offers two distinct reactive sites for sequential and regioselective functionalization, a key feature for the construction of elaborate molecules like E3 ligase ligands.[5] The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for controlled, stepwise introduction of various substituents through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][5]
This document outlines a detailed protocol for a plausible synthetic route to a key VHL ligand building block starting from this compound. The strategy leverages the inherent reactivity of the starting material to construct the characteristic hydroxyproline and thiazole moieties of a typical VHL ligand. The resulting building block can then be further elaborated and conjugated to a linker and a POI ligand to generate a complete PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein degradation machinery. They consist of a ligand that binds to a target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis of a VHL Ligand Building Block
The following workflow outlines the key steps in the synthesis of a VHL ligand building block from this compound. The process involves sequential functionalization of the dichloropyridine core, followed by coupling with a hydroxyproline derivative.
Caption: Synthetic workflow for a VHL ligand building block.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-methylthiazol-5-yl)-6-chloro-2-methylnicotinate (Suzuki-Miyaura Coupling)
This protocol describes the selective functionalization of the C4 position of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 90 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Protocol 2: Synthesis of a VHL Ligand Precursor via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the remaining chlorine atom at the C6 position with an amine, which will serve as an attachment point for the hydroxyproline moiety.
Materials:
-
Ethyl 4-(4-methylthiazol-5-yl)-6-chloro-2-methylnicotinate
-
(S)-tert-butyl 2-aminopropanoate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 4-(4-methylthiazol-5-yl)-6-chloro-2-methylnicotinate (1.0 eq) in DMF in a sealed tube.
-
Add (S)-tert-butyl 2-aminopropanoate (1.5 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Ethyl 4-(4-methylthiazol-5-yl)-6-chloro-2-methylnicotinate |
| Reagent | (S)-tert-butyl 2-aminopropanoate |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 24 hours |
| Typical Yield | 60-70% |
Protocol 3: Final Assembly via Amide Coupling
This protocol details the hydrolysis of the ethyl ester and subsequent amide coupling with a protected hydroxyproline derivative to form the core of the VHL ligand building block.
Materials:
-
Product from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl)
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure: Step A: Ester Hydrolysis
-
Dissolve the product from Protocol 2 (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (3.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Once the hydrolysis is complete, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.1 eq) in DMF.
-
Add BOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final VHL ligand building block.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Product from Protocol 2 |
| Reagents | LiOH, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, BOP, DIPEA |
| Solvents | THF/Water, DMF |
| Temperature | Room Temperature |
| Reaction Time | Step A: 4-6 hours, Step B: 12-18 hours |
| Typical Yield (over 2 steps) | 50-60% |
These protocols provide a robust framework for the synthesis of a key VHL ligand building block from the versatile starting material, this compound. The resulting molecule is primed for the attachment of a linker, enabling its incorporation into a diverse range of PROTACs for targeted protein degradation studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for Ethyl 4,6-dichloro-2-methylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 4,6-dichloro-2-methylnicotinate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low or no yield in a Suzuki coupling can stem from several factors. A primary consideration is the activity of the palladium catalyst. Ensure your palladium source and ligand are not degraded, as the active Pd(0) species is sensitive to oxygen.[1] If using a Pd(II) precatalyst, it must be reduced in situ. Inefficient transmetalation is another common culprit. The choice of base is critical for activating the boronic acid. If a mild base like K₂CO₃ is proving ineffective, consider a stronger base such as K₃PO₄ or Cs₂CO₃. Also, ensure that all starting materials are fully dissolved, which may require screening different solvents or increasing the reaction temperature.[2]
Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[2][3] It is crucial to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[2] Additionally, if using a Pd(II) source, these species can mediate homocoupling. Ensuring the efficient in situ reduction to Pd(0) or using a Pd(0) source directly can mitigate this. The choice of bulky, electron-donating ligands can also favor the desired cross-coupling pathway over homocoupling.[1]
Question 3: My starting material is being consumed, but I am isolating the dehalogenated product instead of the desired coupled product. What is causing this?
Answer: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This can occur after the oxidative addition step if the palladium complex reacts with a proton source in the reaction mixture, such as water or alcohol, leading to reductive elimination of the dehalogenated product. To minimize this, ensure you are using anhydrous solvents and reagents where appropriate.
Question 4: I am having issues with the regioselectivity of the reaction. How can I control which chlorine atom reacts?
Answer: For dihalogenated pyridines like this compound, the regioselectivity of the Suzuki coupling is influenced by the electronic and steric environment of the carbon-halogen bonds. Generally, the C4 position is more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[4] This typically leads to a preference for mono-arylation at the C4 position. However, the choice of ligand can influence this selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selectivity in 2,4-dichloropyridines.[5] To achieve the desired regioselectivity, a screening of different palladium catalysts and ligands is often necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: For aryl chlorides, a common and effective starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand. Examples of such ligands include SPhos, XPhos, or RuPhos. A standard base to start with would be K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include protodeboronation (cleavage of the C-B bond of the boronic acid), homocoupling of the boronic acid, and dehalogenation of the starting material.[2] Additionally, with an ester functional group present, hydrolysis of the ethyl ester can occur under basic conditions.
Q3: How can I avoid protodeboronation of my boronic acid?
A3: Protodeboronation is often promoted by the presence of water, high temperatures, and certain bases.[2] To minimize this, use anhydrous solvents and reagents where possible. Employing milder bases like CsF or K₃PO₄ can also be beneficial. It is also advisable to keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Using more stable boronate esters, such as pinacol or MIDA esters, can also be an effective strategy.[2]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted Suzuki couplings can be very effective, often leading to significantly shorter reaction times and improved yields.[6] A typical microwave protocol might involve a temperature of 100-140°C for 15-30 minutes.[6]
Data Presentation
The following table summarizes typical Suzuki reaction conditions for analogous dichlorinated N-heterocycles, providing a useful starting point for optimizing the reaction of this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (2.3) | Dioxane/H₂O (4:1) | 100 | - | 94 | [7] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | >95 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 85 | [8] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | - | [9] |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a precatalyst system like Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand. If using a solid catalyst, it can be added with the other solids in step 1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 4-aryl-6-chloro-2-methylnicotinate.
Mandatory Visualizations
Caption: Troubleshooting workflow for optimizing Suzuki reactions.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Common side reactions in the functionalization of dichloronicotinates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of dichloronicotinates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. General Issues
Q1: My functionalization reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Slow or incomplete reactions with dichloronicotinates can stem from several factors:
-
Insufficient Activation of the Pyridine Ring: The electron-withdrawing nature of the two chlorine atoms and the ester group is crucial for activating the pyridine ring for nucleophilic attack. If your nucleophile or coupling partner is not sufficiently reactive, the reaction may stall.[1]
-
Catalyst Deactivation: In palladium-catalyzed reactions, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2] The formation of palladium black is a visual indicator of catalyst decomposition.
-
Poor Solubility of Reagents: The insolubility of reagents, particularly inorganic bases in organic solvents, can hinder the reaction.
-
Presence of Water: Moisture can lead to unwanted side reactions, such as the hydrolysis of the ester group or protodeboronation of boronic acids in Suzuki-Miyaura coupling.[1]
Troubleshooting Flowchart: Sluggish/Incomplete Reaction
References
Technical Support Center: Enhancing Yields in Cross-Coupling Reactions of Ethyl 4,6-dichloro-2-methylnicotinate
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki, Heck, and Sonogashira coupling reactions with ethyl 4,6-dichloro-2-methylnicotinate. Our aim is to facilitate higher yields and smoother experimental workflows.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. However, achieving high yields with this electron-deficient, sterically hindered substrate can be challenging.
Frequently Asked Questions (FAQs) - Suzuki Coupling
-
Q1: Which chlorine atom is more reactive in the Suzuki coupling of this compound?
-
A1: Generally, the chlorine at the C4 position is more susceptible to oxidative addition by the palladium catalyst due to electronic effects. This preference allows for selective mono-arylation at the C4 position, leaving the C6 chlorine available for subsequent transformations.[1]
-
-
Q2: What are the most common side reactions, and how can they be minimized?
-
Q3: My reaction is sluggish or shows no conversion. What should I check first?
-
A3: First, verify the quality of your reagents, especially the boronic acid and the palladium catalyst, as they can degrade over time.[4] Ensure a strictly inert atmosphere is maintained, as oxygen can deactivate the catalyst.[2] Re-evaluate your choice of base, ligand, and solvent, as these are critical for successful coupling with chloropyridines.[4]
-
Troubleshooting Guide - Suzuki Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst; Poor quality of boronic acid; Suboptimal reaction conditions (base, solvent, temperature); Ineffective ligand. | Use a fresh catalyst and ensure an inert atmosphere.[2] Use fresh boronic acid or a slight excess (1.2-1.5 equiv.).[5] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene).[2] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst to active Pd(0). | Thoroughly degas all solvents and reagents.[2] Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[2] |
| Protodeboronation | Presence of water; High temperature; Inappropriate base. | Use anhydrous solvents and reagents.[6] Keep the reaction temperature as low as feasible.[6] Use milder bases like CsF or K₃PO₄.[6] Consider using boronic esters.[6] |
| Mixture of Regioisomers | Lack of selectivity in oxidative addition. | Screen different ligands and catalyst systems. Lowering the reaction temperature may improve selectivity.[6] |
Quantitative Data: Suzuki Coupling of Dichloropyridine Analogs
While extensive data for this compound is limited, the following table provides typical yields for Suzuki couplings of analogous dichloropyrimidine systems, offering a valuable starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 8 | 92 |
| 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 16 | 78 |
Data adapted from analogous systems and should be considered as a starting point for optimization.
Experimental Protocol: Suzuki Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
II. Heck Coupling
The Mizoroki-Heck reaction enables the formation of C-C bonds by coupling this compound with alkenes. Achieving good yields and selectivity can be influenced by the choice of catalyst, base, and solvent.
Frequently Asked Questions (FAQs) - Heck Coupling
-
Q1: What type of catalyst system is generally effective for the Heck reaction with chloro-heteroarenes?
-
A1: For less reactive aryl chlorides, highly active catalyst systems are often required. This can include palladacycles or palladium precursors combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
-
Q2: How does the choice of base impact the Heck reaction?
-
A2: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. Inorganic bases like K₂CO₃ or organic bases like triethylamine are commonly used. The choice of base can influence the reaction rate and selectivity.
-
-
Q3: Can "ligand-free" conditions be used for the Heck reaction of this substrate?
-
A3: While "ligand-free" Heck reactions are known, they often require higher temperatures and may be less efficient for challenging substrates like dichloropyridines. Catalyst aggregation and deactivation can be an issue. The addition of a stabilizing ligand is generally recommended for better and more reproducible results.
-
Troubleshooting Guide - Heck Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst; Insufficiently high temperature; Inappropriate base or solvent. | Use a fresh palladium source. Consider using a more active catalyst system with a suitable ligand. Increase the reaction temperature, potentially using a high-boiling solvent like DMF or DMA. Screen different bases (e.g., K₂CO₃, Et₃N). |
| Formation of Isomeric Products | Reversible β-hydride elimination and re-insertion. | The Heck reaction generally favors the formation of the trans isomer. If regioisomers are formed, optimizing the ligand and solvent may improve selectivity. |
| Catalyst Decomposition (Palladium Black) | High reaction temperature; Absence of a stabilizing ligand. | Add a phosphine ligand to stabilize the catalytic species. If possible, lower the reaction temperature once the reaction has initiated. |
Quantitative Data: Heck Coupling of Analogous Aryl Halides
| Aryl Chloride | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloroacetophenone | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | DMF | 140 | 85 |
| 2-Chloropyridine | Styrene | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 120 | 75 |
| 4-Chlorotoluene | Ethyl acrylate | Herrmann's Catalyst (1) | NaOAc | NMP | 130 | 90 |
Data is for analogous systems and should be used as a reference for reaction development.
Experimental Protocol: Heck Coupling
-
In a dry reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., PPh₃, 4 mol%).
-
Add an anhydrous, polar aprotic solvent such as DMF or NMP.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 120-150 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines by reacting this compound with terminal alkynes.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
-
Q1: What is the role of the copper co-catalyst in the Sonogashira reaction?
-
A1: The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This allows the reaction to proceed under milder conditions.
-
-
Q2: How can I prevent the homocoupling of the alkyne (Glaser coupling)?
-
A2: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst. To minimize this, ensure the reaction is performed under strictly anaerobic conditions.[3] Alternatively, copper-free Sonogashira protocols can be employed, which may require more active palladium catalysts.[3][7][8]
-
-
Q3: My Sonogashira reaction is not going to completion. What are the likely causes?
Troubleshooting Guide - Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Yield | Inactive catalysts; Insufficiently strong base. | Use fresh, high-purity palladium and copper catalysts.[3] Use a stronger amine base or a different base/solvent system.[3] |
| Significant Alkyne Homocoupling | Presence of oxygen; Copper(I) co-catalyst. | Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[3] Consider using a copper-free Sonogashira protocol.[3] |
| Formation of Unidentified Impurities | High reaction temperature. | Lower the reaction temperature and monitor for impurity formation. |
Quantitative Data: Sonogashira Coupling of Dichloropyridine Analogs
The following table summarizes typical conditions and yields for the Sonogashira coupling of related dichloropyridine substrates.
| Dichloropyridine | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | 65 | 88 |
| 3,5-Dichloropyridine | 1-Heptyne | Pd(PPh₃)₄ (2) / CuI (4) | Piperidine | DMF | 80 | 82 |
| 2,4-Dichloropyrimidine | Trimethylsilylacetylene | PdCl₂(dppf) (3) / CuI (5) | Et₃N | Dioxane | 90 | 95 |
Data is for analogous systems and should be used as a reference for reaction development.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Heat the reaction mixture (typically 50-80 °C) and monitor its progress.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
IV. Visual Guides
Catalytic Cycles and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical troubleshooting workflow for low-yield reactions.
References
- 1. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Regioselectivity in Pyridine Substitutions
Welcome to our technical support center for navigating the complexities of regioselective substitutions on the pyridine ring. This resource is tailored for researchers, scientists, and professionals in drug development, providing clear, actionable guidance to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic aromatic substitution (EAS) on pyridine so challenging, and why does it favor the C3 position?
Electrophilic aromatic substitution on pyridine is often difficult due to the electron-deficient nature of the ring, a result of the electronegative nitrogen atom which withdraws electron density.[1][2] Furthermore, many EAS reactions are performed under acidic conditions, leading to the protonation of the pyridine nitrogen. This protonation further deactivates the ring towards electrophilic attack.[1][3]
Substitution at the C3 (meta) position is favored because the positive charge in the reaction intermediate (the sigma complex) is delocalized across C2, C4, and C6, never placing the positive charge on the already electron-deficient nitrogen atom.[4][5] In contrast, attack at C2 or C4 results in a resonance structure where the nitrogen atom bears a positive charge, which is highly unfavorable.[5]
Q2: I'm observing a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?
Nucleophilic aromatic substitution (SNAr) on pyridines inherently favors the C2 and C4 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1][6][7] The distribution between C2 and C4 products can be influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more sterically accessible C4 position. Conversely, a bulky substituent at the C4 position will favor C2 attack.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[1][8]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring can subtly influence the relative electron deficiency at the C2 and C4 positions.[1]
To favor C4 substitution, consider using a bulkier nucleophile. To favor C2 substitution, ensure the C4 position is sterically unhindered. Experimenting with a range of solvents with varying polarities and hydrogen-bonding properties is also recommended.[1]
Q3: How can I achieve substitution at the C4 position specifically during an electrophilic attack?
Direct electrophilic substitution at the C4 position of pyridine is challenging. A common and effective strategy is to first oxidize the pyridine to its N-oxide.[1][9] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position.[9][10] The oxygen atom can donate electron density into the ring via resonance, activating the C2 and C4 positions for electrophilic attack.[10] Following the substitution reaction, the N-oxide can be deoxygenated to yield the C4-substituted pyridine.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Aromatic Substitution (EAS)
Problem: My EAS reaction on a pyridine substrate is resulting in a very low yield or no reaction at all.
Troubleshooting Steps:
-
Activate the Ring: If your substrate is unsubstituted or has electron-withdrawing groups, consider introducing an electron-donating group to increase the ring's reactivity.[1]
-
Employ Pyridine N-oxide: Convert the starting pyridine to its N-oxide. This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the C4 position.[1][9][10]
-
Optimize Reaction Conditions: EAS on pyridine often requires harsh conditions.[4] Carefully optimize temperature, reaction time, and the concentration of reagents. However, be aware that strongly acidic conditions can protonate the nitrogen, deactivating the ring.[1]
Issue 2: Poor Regioselectivity in Minisci Radical Alkylation
Problem: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2 and C4-alkylated products with poor selectivity for the desired C4 isomer.[1]
Solution: Employ a removable blocking group to direct the radical attack exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective.[1][12]
Workflow for C4-Selective Minisci Alkylation:
-
Installation of the Blocking Group: React the pyridine with a maleate-derived reagent to form a pyridinium salt. This sterically hinders the C2 and C6 positions.[1][12]
-
Minisci Reaction: Perform the Minisci alkylation on the pyridinium salt. The radical attack will be directed to the C4 position.[12]
-
Removal of the Blocking Group: The blocking group can be easily removed to yield the C4-alkylated pyridine.[12]
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines
| 3-Substituent | Solvent | Ratio (C2:C6 Isomer) |
| -COOH | Acetonitrile | 9:1 |
| -CONH₂ | Acetonitrile | 9:1 |
| -CN | Acetonitrile | 1:9 |
| -CF₃ | Acetonitrile | 1:9 |
Data sourced from a study on the reaction with 1-methylpiperazine.[8]
Table 2: Solvent Effects on Regioselectivity of Nucleophilic Aromatic Substitution
| Solvent | β (Hydrogen-Bond Acceptor Parameter) | Ratio (C2:C6 Isomer) |
| Dichloromethane (DCM) | 0.10 | 16:1 |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1:2 |
Data for the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[1][8]
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide
-
Materials: Pyridine, 40% peracetic acid.
-
Procedure:
-
In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.[1]
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.[1]
-
After the addition is complete, continue stirring until the temperature drops to 40°C.[1]
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.[1]
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.[1]
-
Protocol 2: C4-Selective Minisci Alkylation using a Blocking Group
-
Materials: Pyridinium salt (from pyridine and maleate-derived blocking group), carboxylic acid, (NH₄)₂S₂O₈, AgNO₃, dichloroethane, H₂O.
-
Procedure:
-
To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).[12]
-
Add dichloroethane (2.5 mL) and H₂O (2.5 mL).[12]
-
Stir the biphasic mixture at 50°C for 2 hours.[12]
-
Monitor the reaction and regioselectivity by NMR or LCMS.[12]
-
Upon completion, dilute the reaction with dichloromethane (1 mL) for workup.[12]
-
Protocol 3: Directed ortho-Metalation of a Substituted Pyridine
-
Materials: Substituted pyridine, anhydrous tetrahydrofuran (THF), lithium amide base (e.g., LDA), electrophile (e.g., I₂, Me₃SiCl).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in anhydrous THF.[1]
-
Cool the solution to -78°C using a dry ice/acetone bath.[1]
-
Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.[1]
-
Stir the reaction mixture at -78°C for the appropriate time (30 minutes to several hours, depending on the substrate).[1]
-
Add the electrophile to the reaction mixture at -78°C.[1]
-
Allow the reaction to slowly warm to room temperature.[1]
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).[1]
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.[1]
-
Visualizations
Caption: Electrophilic aromatic substitution on pyridine favoring the C3 position.
Caption: Nucleophilic aromatic substitution on pyridine favoring the C4 position.
Caption: Workflow for C4-substitution of pyridine via the N-oxide.
Caption: Decision logic for substitution strategy based on desired regiochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 12. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Nicotinate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address palladium catalyst deactivation in nicotinate reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during palladium-catalyzed reactions involving nicotinate derivatives.
Q1: My reaction yield is consistently low or has significantly decreased. What are the potential causes related to the catalyst?
Low or decreasing yields are often the first sign of catalyst deactivation. The primary causes can be categorized as follows:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring of the nicotinate substrate or product can act as a poison by strongly coordinating to the palladium center, thereby blocking active sites.[1][2][3] Other common poisons include impurities from reagents and solvents, such as sulfur, halides, and water.[1][4][5][6]
-
Formation of Palladium Black: The agglomeration of palladium nanoparticles into inactive bulk palladium metal, known as palladium black, is a common deactivation pathway.[2][4] This can be triggered by high temperatures or the use of ligands that are not robust enough to stabilize the catalytic species.
-
Ligand Degradation: Phosphine ligands, which are frequently used in these reactions, are susceptible to oxidation, especially at elevated temperatures, leading to the loss of their ability to stabilize the palladium catalyst.[2]
-
Incorrect Reaction Conditions: Suboptimal conditions such as temperature, pressure, solvent, or base can lead to catalyst decomposition or favor side reactions that consume the active catalyst.[4][7][8][9]
Q2: I observe the formation of a black precipitate in my reaction. What does this indicate and how can I prevent it?
The formation of a black precipitate is a strong indication of the agglomeration of the palladium catalyst into palladium black, which is catalytically inactive.[2][4]
Diagnosis:
-
Visual observation of a black, insoluble material in the reaction mixture.
-
Analysis of the palladium species' oxidation state using techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Pd(0) in an aggregated state.[10][11]
Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can effectively stabilize the palladium nanoparticles and prevent agglomeration.[8]
-
Lower Reaction Temperature: High temperatures can accelerate the agglomeration process. If the reaction kinetics allow, consider running the reaction at a lower temperature for a longer duration.[2]
-
Catalyst Support: Using a supported palladium catalyst (e.g., Pd on carbon, alumina) can sometimes improve stability by anchoring the palladium particles.[11][12]
Q3: How can I determine if my catalyst is being poisoned by the nicotinate substrate/product or other impurities?
Catalyst poisoning is a frequent issue, especially with nitrogen-containing heterocycles like nicotinates.[1][2][13]
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard, optimized conditions with your current batch of reagents and solvents. Carefully record the reaction profile (e.g., by taking samples for LC-MS or GC-MS analysis at regular intervals) and the final yield.
-
High-Purity Reaction: Meticulously purify all reagents and solvents. Use freshly distilled solvents, recrystallize solid reagents, and ensure all materials are rigorously dried. Run the reaction under the same conditions as the baseline.
-
Comparison: If the high-purity reaction shows a significantly improved yield and reaction rate, it strongly suggests that impurities in your starting materials were poisoning the catalyst.
-
Internal Standard Test: To specifically test for poisoning by the substrate or product, you can run a simpler, well-established coupling reaction (e.g., Suzuki coupling of phenylboronic acid and iodobenzene) in the presence and absence of the nicotinate starting material or product. A decrease in the rate of the standard reaction in the presence of the nicotinate derivative points to it acting as a catalyst poison.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of palladium catalyst deactivation in nicotinate reactions?
The primary deactivation mechanisms for palladium catalysts in the context of nicotinate reactions are:
-
Poisoning: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, inhibiting substrate binding and catalytic turnover.[1][2][13]
-
Sintering/Agglomeration: The formation of larger, less active palladium nanoparticles from smaller, highly active ones, eventually leading to inactive palladium black.[5][6]
-
Leaching: The dissolution of the active palladium species from the support into the reaction medium, which can be a problem for heterogeneous catalysts.[6][10]
-
Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites. This is more common in gas-phase reactions but can occur in liquid-phase reactions at high temperatures.[5][6][12]
Q2: Can a deactivated palladium catalyst be regenerated?
Yes, in many cases, deactivated palladium catalysts can be regenerated, although the effectiveness of the regeneration depends on the deactivation mechanism.
| Deactivation Mechanism | Regeneration Method(s) | Expected Recovery |
| Poisoning (by organics) | Washing with solvents (e.g., chloroform, acetic acid), followed by ultrasonic treatment.[14] | Moderate to High |
| Coking | Thermal treatment in an inert atmosphere to volatilize carbon deposits, followed by controlled oxidation to burn off remaining carbon.[12][15] | High |
| Oxidation | Treatment with a reducing agent (e.g., hydrazine, sodium borohydride) to reduce oxidized palladium species back to the active Pd(0) state.[16] | High |
| Sintering/Agglomeration | Generally considered irreversible.[10] Redispersion is very difficult. | Low to None |
Experimental Protocol: Catalyst Regeneration by Chemical Reduction
This protocol is suitable for catalysts deactivated by oxidation.
-
Catalyst Recovery: After the reaction, carefully separate the palladium catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst sequentially with deionized water (2-3 times) and then methanol (2-3 times) to remove adsorbed impurities. Centrifuge or filter the catalyst between washes.[16]
-
Reduction: Suspend the washed catalyst in a suitable solvent (e.g., methanol or water). Add a reducing agent such as sodium borohydride or hydrazine hydrate dropwise while stirring.
-
Final Washing and Drying: After the reduction is complete (indicated by a color change or cessation of gas evolution), wash the catalyst again with deionized water and then methanol to remove any remaining reducing agent and byproducts.[16] Dry the regenerated catalyst under vacuum. The activity of the regenerated catalyst can be recovered to 90-95%.[16]
Q3: What analytical techniques are used to characterize a deactivated catalyst?
Several analytical techniques can provide insights into the reasons for catalyst deactivation:
| Analytical Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Visualizes the size, shape, and dispersion of palladium nanoparticles. Can identify sintering/agglomeration.[10][17][18] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium (e.g., Pd(0), Pd(II)) and can detect the presence of poisons on the surface.[10][11] |
| X-ray Diffraction (XRD) | Identifies the crystalline structure of the palladium and can detect the formation of palladium oxides or carbides.[10][11] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the surface area and pore size distribution of heterogeneous catalysts, which can be affected by coking.[11][14] |
| Temperature-Programmed Reduction/Oxidation (TPR/TPO) | Investigates the redox properties of the catalyst and can quantify the amount of coke deposition.[10][11] |
Visualizations
Caption: Common deactivation pathways for palladium catalysts.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ss-pub.org [ss-pub.org]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 16. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4,6-dichloro-2-methylnicotinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges for derivatives of Ethyl 4,6-dichloro-2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Common impurities include unreacted starting materials, such as this compound, and side products from the reaction. In nucleophilic substitution reactions, for instance, di-substituted products can be a significant impurity.[1] If reaction conditions are not carefully controlled, hydrolysis of the ethyl ester group to the corresponding carboxylic acid can also occur.[1]
Q2: What are the general strategies for purifying derivatives of this compound?
A2: The primary purification techniques for these compounds are recrystallization and column chromatography.[1] Acid-base extraction can also be employed to separate the basic pyridine derivatives from non-basic impurities.[1]
Q3: How can I effectively remove unreacted this compound from my product?
A3: If a reaction has not gone to completion, the unreacted starting material will be a primary contaminant. Column chromatography is generally the most effective method for separating the product from the starting material.[1] Recrystallization can also be effective if there is a significant difference in solubility between the product and the starting material in a particular solvent system.[1]
Q4: My purified this compound derivative shows signs of degradation. How can I improve its stability?
A4: To enhance stability, store the purified compound in a cool, dry, and dark place.[1] Protection from atmospheric moisture is crucial to prevent hydrolysis of the ester.[1] Storing under an inert atmosphere, such as nitrogen or argon, can also be beneficial.[1]
Troubleshooting Guides
Low Product Yield
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature.[2]
-
Product Loss During Work-up: Ensure efficient extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. Minimize the time the product is in contact with acidic or basic aqueous solutions to reduce the risk of ester hydrolysis.[2]
-
Side Reactions: The presence of water can lead to the hydrolysis of the starting material or product. Ensure anhydrous conditions are maintained throughout the reaction.[2]
Challenges in Recrystallization
Q: I am having trouble recrystallizing my this compound derivative. It is "oiling out" or not crystallizing at all. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. Here are some troubleshooting steps:
-
Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvent systems, including mixed solvents.
-
Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Saturation Level: If the solution is too concentrated, the compound may precipitate too quickly, trapping impurities. If it is too dilute, crystallization may not occur. Try adjusting the solvent volume.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of the pure compound to induce crystallization.[1]
Issues with Column Chromatography
Q: My compounds are not separating well on the silica gel column. What can I do to improve the separation?
A: Poor separation during column chromatography can be addressed by:
-
Optimizing the Mobile Phase: The polarity of the solvent system is critical. Use TLC to test various solvent systems and gradients to find the optimal conditions for separation. A common starting point for these types of compounds is a mixture of hexanes and ethyl acetate.[2]
-
Co-elution of Impurities: If impurities have similar polarities to the product, separation can be challenging. Try a different solvent system or consider using a different stationary phase (e.g., alumina).[1]
-
Column Overloading: Loading too much crude material onto the column will result in poor separation. Use an appropriate amount of silica gel for the amount of sample.[1]
-
Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading can improve resolution. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[1]
Data Presentation
Table 1: Recommended Recrystallization Solvents for this compound and its Derivatives [1]
| Solvent System | Typical Purity Outcome | Notes |
| Isopropanol/Water | Good to Excellent | A good starting point for many chloropyridine derivatives. |
| Ethanol/Water | Good | Often effective for removing polar impurities. |
| Hexanes/Ethyl Acetate | Fair to Good | Useful for less polar derivatives. The ratio can be adjusted to optimize solubility. |
| Methanol | Good | Can be used with an anti-solvent. |
Table 2: General Column Chromatography Conditions for Purification [1]
| Stationary Phase | Mobile Phase System (Gradient) | Typical Compound Polarity |
| Silica Gel | Hexanes / Ethyl Acetate | Non-polar to moderately polar |
| Silica Gel | Dichloromethane / Methanol | Moderately polar to polar |
| Reversed-Phase C18 | Acetonitrile / Water | Polar compounds |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Note: This is a general procedure and may need to be optimized for your specific derivative.
-
Dissolution: In a fume hood, dissolve the crude product in the minimum amount of a suitable hot solvent (see Table 1 for suggestions).[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.[1]
-
Cooling: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.[1]
Protocol 2: General Column Chromatography Procedure
Note: This is a general procedure and should be optimized using TLC prior to performing the column.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading as described in the troubleshooting section.[1]
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity of the solvent system based on prior TLC analysis.[1]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]
Visualizations
Caption: General purification workflow for derivatives of this compound.
Caption: A logical workflow for troubleshooting common recrystallization problems.
References
Effective work-up procedures for reactions involving Ethyl 4,6-dichloro-2-methylnicotinate
Welcome to the technical support center for Ethyl 4,6-dichloro-2-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for handling this versatile chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your synthetic endeavors.
Physicochemical and Safety Data
A summary of essential data for this compound is provided below. This information is critical for planning experiments and ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 686279-09-4 | |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| Appearance | Liquid | |
| Purity | ~96% | |
| Storage Temperature | 2-8°C, under nitrogen | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of reactions involving this compound.
General Work-up Procedures
Q1: What is a standard aqueous work-up procedure after a reaction with this compound?
A1: A typical work-up involves quenching the reaction, followed by extraction and washing. After the reaction is complete, the mixture is cooled to room temperature and may be diluted with an organic solvent like ethyl acetate or dichloromethane. It is then poured into water or a saturated aqueous solution (like ammonium chloride). The organic layer is separated, and the aqueous layer is often extracted again to maximize yield. The combined organic layers are then washed with water and brine to remove inorganic salts and residual water-soluble impurities.[3] Finally, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
Q2: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?
A2: Emulsion formation can be common, especially when aromatic solvents are used.[4] To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Allowing the separatory funnel to stand for a period can also help. If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.
Q3: How can I effectively remove residual pyridine or other amine bases used in the reaction?
A3: To remove basic impurities like pyridine or triethylamine, wash the organic layer with a dilute acidic solution, such as 1M HCl or 10% aqueous copper sulfate.[4][5] The acid will protonate the amine, forming a water-soluble salt that partitions into the aqueous layer.[5] If your product is acid-sensitive, a wash with saturated aqueous ammonium chloride is a milder alternative.[4]
Specific Reaction-Related Issues
Q4: My reaction involves a strong base like sodium tert-butoxide. How should I properly quench the reaction?
A4: Reactions with strong, non-nucleophilic bases like NaOtBu, often used in Buchwald-Hartwig aminations, should be quenched carefully.[6] The most common method is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide without using a strong acid that might compromise acid-sensitive functional groups.
Q5: I am seeing hydrolysis of the ethyl ester to the corresponding carboxylic acid in my final product. How can I prevent this?
A5: Ester hydrolysis can occur under either acidic or basic aqueous conditions, especially at elevated temperatures.[7] To minimize this, ensure the work-up is performed at room temperature or below. Avoid prolonged contact with strong acids or bases. A wash with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, can neutralize any residual acid from the reaction or a previous acidic wash, thereby protecting the ester group.[7]
Q6: In my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I have trouble removing palladium catalyst residues. What is the best approach?
A6: Residual palladium can often be removed during column chromatography. However, for more stubborn cases, you can wash the organic solution with an aqueous solution of a chelating agent like EDTA or a solution containing a sulfur source, such as 1M aqueous sodium thiosulfate or thiourea, which can coordinate with the palladium and pull it into the aqueous phase. Filtering the crude product solution through a pad of Celite can also help remove heterogeneous catalyst particles.
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a standard procedure following an SNAr reaction where this compound is treated with a nucleophile in a polar aprotic solvent (e.g., DMF, DMSO).
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature in a water bath.
-
Dilution & Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Washing: Combine the organic layers.
-
Wash sequentially with deionized water to remove the high-boiling reaction solvent (e.g., DMF, DMSO).
-
Wash with a saturated aqueous solution of sodium bicarbonate if the reaction was run under acidic conditions or to remove any acidic byproducts.[9]
-
Wash with a saturated brine solution to facilitate the removal of water from the organic layer.[8]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[3]
Protocol 2: Work-up for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
This protocol is tailored for the work-up of a Suzuki coupling reaction, which often involves a palladium catalyst, a phosphine ligand, and an inorganic base.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the inorganic base and some of the palladium residues. Wash the filter cake with additional solvent.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Deionized water to remove water-soluble reagents.
-
Saturated aqueous ammonium chloride solution.
-
Saturated brine solution.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: The crude product can be purified by flash column chromatography to separate the desired product from the ligand, ligand oxides, and any remaining starting materials.[10]
Visualized Workflows and Logic
General Work-up Workflow
The following diagram illustrates a standard, sequential workflow for the work-up and purification of a typical organic reaction involving this compound.
Caption: A step-by-step workflow for reaction work-up and purification.
Troubleshooting Logic for Low Product Yield
This decision tree provides a logical path for troubleshooting low yields after performing a work-up procedure.
References
- 1. Ethyl 4,6-dichloronicotinate, 98% 40296-46-6 India [ottokemi.com]
- 2. Ethyl 2,4-dichloro-6-methylnicotinate, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Advanced Cross-Coupling of Sterically Hindered Pyridines
Welcome to the technical support center for the cross-coupling of sterically hindered pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging, yet crucial, synthetic transformations. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data for alternative catalyst systems.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my cross-coupling reaction with a 2,6-disubstituted pyridine resulting in a consistently low or no yield?
Answer: Low yields are a common challenge, primarily due to two factors: catalyst deactivation and difficult oxidative addition.
-
Catalyst Deactivation/Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate strongly to the palladium catalyst's active metal center.[1][2] This "poisoning" blocks the sites required for the catalytic cycle, leading to the formation of inactive complexes and halting the reaction.[1][2] This is often referred to as the "2-pyridyl problem."[1]
-
Steric Hindrance: The bulky substituents at the 2- and 6-positions sterically impede the approach of the catalyst to the C-X bond (where X is a halide or triflate), making the initial oxidative addition step significantly more difficult and slower.
-
Substrate Reactivity: If you are using a chloropyridine, the carbon-chlorine bond is much stronger and less reactive than corresponding C-Br or C-I bonds, making oxidative addition inherently more challenging.[3]
Troubleshooting Steps:
-
Switch to a Bulkier, Electron-Rich Ligand: Standard ligands like PPh₃ are often insufficient. Employ sterically hindered and electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] Their bulk promotes the formation of the active, monoligated Pd(0) species and can limit the pyridine nitrogen's access to the metal center.
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition with less reactive substrates like chloropyridines. Microwave irradiation can also be effective for rapidly achieving high temperatures.[4]
-
Use a Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure the efficient and reliable generation of the active LPd(0) catalytic species in solution.[5]
-
Change the Halide: If synthetically feasible, switch from a 2-chloropyridine to a 2-bromopyridine or 2-iodopyridine, which are significantly more reactive.[1]
-
Consider a Nickel Catalyst: Nickel catalysts are often more effective for coupling unreactive aryl chlorides due to their lower cost and different reactivity profile.[6][7] They can be less sensitive to steric hindrance in some cases but more sensitive to other coordinating functional groups.[6]
Question 2: I'm observing significant amounts of starting material and the formation of palladium black. What is happening and how can I fix it?
Answer: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and precipitating out of solution, rendering it inactive. This typically happens when the catalytic cycle is slow, often due to the inhibitory effect of the pyridine substrate.[1][2] If the oxidative addition or other steps are sluggish, the Pd(0) species has a longer lifetime in solution, increasing the chance of it forming metallic clusters.[1]
Troubleshooting Steps:
-
Optimize Ligand Choice: The primary solution is to accelerate the catalytic cycle. Using highly active, sterically demanding ligands (e.g., Buchwald ligands) is crucial. These ligands stabilize the monomeric Pd(0) species and promote faster reaction rates, minimizing the time available for agglomeration.
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and decomposition.
-
Check Reagent Purity: Impurities in starting materials or solvents can also contribute to catalyst decomposition. Ensure all reagents are of high purity.[2]
-
Lower Catalyst Loading (with a highly active catalyst): While counterintuitive, if you are using a very active catalyst system, sometimes a lower catalyst loading can be beneficial as it reduces the concentration of Pd(0) in solution at any given time.
Question 3: What are the best alternative catalysts for Suzuki-Miyaura or Buchwald-Hartwig reactions with hindered pyridines?
Answer: For sterically hindered pyridines, moving beyond traditional catalysts like Pd(PPh₃)₄ is essential. The most successful alternatives fall into two main categories: advanced palladium systems and nickel-based systems.
-
Advanced Palladium Systems:
-
Bulky, Electron-Rich Phosphine Ligands: This is the most common and effective strategy. Ligands developed by the Buchwald group, such as XPhos , SPhos , and RuPhos , are designed to be both sterically demanding and highly electron-donating. This combination facilitates the challenging oxidative addition step and stabilizes the active catalyst. They have shown excellent performance for coupling hindered aryl chlorides and bromides.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr) are strong sigma-donating ligands that form very stable complexes with palladium. PEPPSI™-IPr is a common pre-catalyst that is highly effective for coupling challenging substrates, including heteroaryl chlorides.[9]
-
-
Nickel-Based Catalyst Systems:
-
Advantages: Nickel is significantly more cost-effective and earth-abundant than palladium.[7][10] It is particularly effective for coupling aryl chlorides and can offer complementary reactivity.
-
Considerations: Nickel catalysis is often more sensitive to the presence of other coordinating functional groups in the substrate.[6] While ligands like dppf have been used, ligand development for nickel is less mature than for palladium.[11] However, for specific applications, a simple NiCl₂(PCy₃)₂ or NiCl₂(dppf) system can be highly effective.[11][12]
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for the cross-coupling of challenging pyridine substrates using various alternative catalyst systems.
Table 1: Palladium Catalyst Performance in Suzuki-Miyaura Coupling of 2-Chloropyridines (Data is representative and compiled from literature for similar substrates)[9]
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | 100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-18 | 85-95 | 2-3 |
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Hindered Aryl Halides (Data is representative for coupling hindered aryl chlorides with primary amines)
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Ref. |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 90-98 | [8] |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 80 | 88-95 | |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | t-BuOH | 100 | 92-99 | [13] |
Mandatory Visualizations
Here are diagrams describing key logical workflows and experimental setups for cross-coupling reactions.
Caption: A workflow diagram for troubleshooting low yields in pyridine cross-coupling.
Caption: Decision tree for selecting an alternative catalyst system.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered 2-Chloropyridine using an XPhos Pre-catalyst
This protocol is a generalized procedure for coupling sterically hindered 2-chloropyridines with arylboronic acids.
Materials:
-
Hindered 2-chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane (4 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, XPhos Pd G3 pre-catalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 2-8 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered 2-Bromopyridine
This protocol provides a general method for the C-N coupling of a hindered 2-bromopyridine with a primary or secondary amine.
Materials:
-
Hindered 2-bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube with a stir bar. If a glovebox is not available, add the reagents to the tube and immediately begin the inerting process.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add the toluene, followed by the 2-bromopyridine, and finally the amine via syringe.
-
Reaction Conditions: Place the sealed tube in a pre-heated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography to yield the desired arylated amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Solvent and base effects on the reactivity of Ethyl 4,6-dichloro-2-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloro-2-methylnicotinate. The content focuses on the impact of solvents and bases on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its pyridine ring is electron-deficient, a characteristic enhanced by the two chlorine atoms and the ethyl ester group. This electronic structure makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[3] Generally, the chlorine atom at the 4-position is more reactive towards nucleophilic attack than the one at the 6-position, allowing for selective and sequential functionalization.[2]
Q2: How do solvents affect the SNAr reactions of this compound?
Solvent choice is critical in controlling the rate and outcome of SNAr reactions. Dipolar aprotic solvents like DMF, DMSO, and NMP are commonly used because they can solvate the cationic species, leaving the nucleophile more reactive. However, there is a growing trend to replace these with greener alternatives like 2-MeTHF or to use less toxic solvents like toluene, sometimes with a small amount of a dipolar aprotic solvent as an additive.[4] For certain reactions, non-polar, aprotic solvents with low hydrogen bond basicity have been found to favor substitution at the position ortho to a directing group.[5] Protic solvents, such as alcohols, can also be used, but they may act as competing nucleophiles in some cases.[4]
Q3: What is the role of the base in these reactions?
A base is often required in SNAr reactions involving this compound.[6] Its primary roles are to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the acidic species generated during the reaction.[6] The choice of base depends on the pKa of the nucleophile. Weakly nucleophilic compounds may require strong bases like NaH or K₂CO₃ to facilitate the reaction. For stronger nucleophiles like amines, a weaker base or even an excess of the amine itself can be sufficient. The strength of the base can influence the reaction rate and selectivity.
Q4: How does the 2-methyl group influence the reactivity compared to Ethyl 4,6-dichloronicotinate?
The 2-methyl group on the pyridine ring can influence the reactivity of this compound in two main ways:
-
Electronic Effect: The methyl group is weakly electron-donating, which can slightly reduce the overall electron deficiency of the pyridine ring compared to its non-methylated counterpart. This might lead to a modest decrease in reaction rates for SNAr.
-
Steric Effect: The methyl group at the 2-position can create steric hindrance, potentially influencing the regioselectivity of the nucleophilic attack, especially for bulky nucleophiles. It may disfavor substitution at the adjacent 6-position to some extent.
While the general principles of reactivity are similar to Ethyl 4,6-dichloronicotinate, these effects should be considered when optimizing reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently activated nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Use a stronger base (e.g., switch from Et₃N to K₂CO₃ or NaH) to deprotonate the nucleophile. 2. Increase the reaction temperature, as SNAr reactions often require heat.[1] 3. Switch to a dipolar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophile reactivity. |
| Formation of side products | 1. Reaction with a protic solvent. 2. Over-reaction leading to disubstitution. 3. Hydrolysis of the ester group. | 1. If using an alcohol as a solvent, consider switching to a non-nucleophilic solvent like THF or toluene, especially at higher temperatures.[4] 2. Use a milder base, lower the reaction temperature, or reduce the reaction time. The use of a less polar solvent can sometimes temper reactivity.[4] 3. Avoid strongly basic aqueous conditions if the ester functionality needs to be preserved. |
| Poor regioselectivity | 1. Steric hindrance from the nucleophile or substrate. 2. Reaction conditions favoring substitution at the less reactive site. | 1. For bulky nucleophiles, consider that attack at the 4-position is generally favored. 2. Solvent choice can influence regioselectivity. Non-polar, aprotic solvents have been shown to favor ortho-substitution in some dichloropyridine systems.[5] Experiment with different solvent systems. |
| Difficulty in product purification | 1. Residual high-boiling solvent (e.g., DMSO, DMF). 2. Emulsion formation during workup. | 1. Perform an aqueous workup to remove water-soluble solvents like DMF or DMSO. 2. Add brine to the aqueous layer during extraction to break up emulsions. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for SNAr on dichloronicotinate systems. Note that yields are highly dependent on the specific nucleophile and reaction conditions.
Table 1: Solvent Effects on SNAr with Amines
| Solvent | Typical Temperature (°C) | General Observations |
| Ethanol | 50 - 80 | A common protic solvent, can also act as a nucleophile at higher temperatures. |
| Dichloromethane (DCM) | Room Temperature - 40 | A less polar aprotic solvent, often used with a tertiary amine base.[3] |
| DMF / DMSO | 80 - 150 | Dipolar aprotic solvents that generally accelerate the reaction rate.[7] |
| Toluene | 80 - 110 | A non-polar solvent, can be a greener alternative to dipolar aprotics. |
Table 2: Base Effects on SNAr with Phenols
| Base | Solvent | Typical Temperature (°C) | General Observations |
| K₂CO₃ | DMF | 80 - 120 | A common and effective base for deprotonating phenols.[7] |
| Cs₂CO₃ | DMF, Acetonitrile | 80 - 120 | Often gives higher yields and faster reactions than K₂CO₃.[7] |
| NaH | THF, DMF | Room Temperature - 80 | A strong base used for less acidic phenols, requires an anhydrous solvent.[7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(methylamino)-6-chloro-2-methylnicotinate
This protocol is adapted from a general procedure for a similar substrate.[2]
-
Materials: this compound, Methylamine (e.g., 40% solution in water), Ethanol, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add methylamine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Protocol 2: Synthesis of Ethyl 6-chloro-4-phenoxy-2-methylnicotinate
This protocol is a generalized procedure based on SNAr reactions with phenols.[7]
-
Materials: this compound, Phenol, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a reaction flask, add phenol (1.2 eq) and DMF.
-
Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Ester Group Stability in Substitution Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of ester groups during substitution reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant issue during substitution reactions?
A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either acid or base and is a common side reaction during substitution reactions, leading to reduced yield of the desired product and contamination with byproducts. The presence of water, even in trace amounts, can facilitate this unwanted reaction.
Q2: Under what conditions is ester hydrolysis most likely to occur?
A2: Ester hydrolysis is accelerated under both acidic and basic aqueous conditions. Basic (alkaline) hydrolysis, also known as saponification, is generally irreversible and proceeds to completion.[2][3] Acid-catalyzed hydrolysis is a reversible process where the presence of excess water drives the equilibrium towards the carboxylic acid and alcohol.[3] Reactions performed at elevated temperatures are also more susceptible to hydrolysis.
Q3: How can I minimize ester hydrolysis during my substitution reaction?
A3: Several strategies can be employed to prevent ester hydrolysis:
-
Maintain Anhydrous Conditions: Rigorously excluding water from the reaction mixture is a primary defense against hydrolysis.[4]
-
Control pH: If aqueous conditions are unavoidable, carefully controlling the pH to be as close to neutral as possible can slow the rate of hydrolysis.
-
Use Sterically Hindered Esters: Esters with bulky groups near the carbonyl carbon are sterically hindered, which can slow the rate of nucleophilic attack and subsequent hydrolysis.[5][6]
-
Employ Protecting Groups: Temporarily masking the ester functionality with a protecting group that is stable to the reaction conditions is a common and effective strategy.[7][8][9]
-
Utilize Non-Nucleophilic Bases: When a base is required, using a sterically hindered, non-nucleophilic base can deprotonate other functional groups without attacking the ester.
Q4: I am performing a substitution reaction on a molecule that also contains an ester. My reaction requires a base. What type of base should I use to avoid saponification?
A4: In this scenario, a non-nucleophilic, sterically hindered base is recommended. These bases can effectively deprotonate your desired functional group without acting as a nucleophile towards the ester's carbonyl carbon. Examples include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium diisopropylamide (LDA)
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of desired product with significant formation of the corresponding carboxylic acid. | Presence of water in the reaction. | Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents under an inert atmosphere. Consider adding molecular sieves.[4] |
| The base used is too nucleophilic and is causing saponification. | Switch to a non-nucleophilic, sterically hindered base such as DIPEA or DBU. | |
| The reaction temperature is too high, promoting hydrolysis. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| The ester is hydrolyzing, but the desired substitution is not occurring. | The reaction conditions are not suitable for the desired substitution. | Re-evaluate the choice of solvent, temperature, and nucleophile for the substitution reaction while still considering conditions that minimize hydrolysis. |
| The substrate is sterically hindered at the substitution site. | A stronger nucleophile or more forcing conditions may be needed. This will require careful balancing with protecting the ester group. | |
| A protecting group on the ester is being cleaved during the reaction. | The protecting group is not stable under the reaction conditions. | Consult a protecting group stability table (see below) and select a more robust protecting group that is orthogonal to the reaction conditions.[7][8][10] |
Quantitative Data
Table 1: Stability of Common Carboxylic Acid Protecting Groups
The selection of an appropriate protecting group is critical for the success of a synthetic route. The following table provides a general guide to the stability of common ester protecting groups under various reaction conditions.
| Protecting Group | Cleavage Conditions | Stable To |
| Methyl Ester | Strong Acid, Strong Base | Hydrogenolysis, Mild Acid/Base |
| tert-Butyl Ester | Strong Acid (e.g., TFA) | Base, Hydrogenolysis, Nucleophiles |
| Benzyl Ester (Bn) | Hydrogenolysis (H₂, Pd/C), Strong Acid | Base, Mild Acid, Nucleophiles[7] |
| Silyl Ester (e.g., TBDMS) | Acid, Base, Fluoride sources (e.g., TBAF) | Mild conditions[4] |
| Trichloroethyl Ester | Zinc metal (Zn) | Acid, Base, mild reduction[4] |
Table adapted from various sources, intended as a general guide.[4][7]
Table 2: Relative Hydrolysis Rates of Esters at Different pH
The rate of ester hydrolysis is highly dependent on pH. The following data illustrates the change in the rate of ester hydrolysis for a thiol-acrylate photopolymer as the buffer pH is changed.
| pH | Hydrolysis Rate Constant (k_hyd) (days⁻¹) |
| 7.4 | 0.074 ± 0.003 |
| 8.0 | 0.28 ± 0.005 |
Data from a study on thiol-acrylate photopolymers.[11] This demonstrates a significant increase in the rate of hydrolysis with a relatively small increase in pH.
Key Experimental Protocols
Protocol 1: General Procedure for a Substitution Reaction under Anhydrous Conditions
This protocol outlines the steps to set up a reaction that is sensitive to water to prevent ester hydrolysis.
1. Glassware Preparation:
- Dry all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel) in an oven at a minimum of 120°C for at least 4 hours.
- Allow the glassware to cool to room temperature in a desiccator containing a drying agent (e.g., anhydrous calcium sulfate).
2. System Assembly:
- Quickly assemble the glassware under a positive pressure of an inert gas (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a balloon filled with the inert gas.
- If the reaction requires heating, assemble the apparatus with a condenser.
3. Reagent and Solvent Handling:
- Use commercially available anhydrous solvents. Solvents can also be freshly distilled from an appropriate drying agent.
- Add liquid reagents and solvents to the reaction flask via a syringe through a rubber septum.
- Add solid reagents under a positive flow of inert gas to prevent the introduction of atmospheric moisture.
4. Reaction Monitoring:
- Maintain a positive pressure of the inert gas throughout the duration of the reaction.
- If a condenser is used, it can be fitted with a drying tube containing a desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
Protocol 2: SN2 Reaction on a Substrate with an Ester Moiety using a Non-Nucleophilic Base
This protocol describes a general procedure for a substitution reaction where a non-nucleophilic base is used to prevent saponification of an ester.
1. Reaction Setup:
- Following the procedures in Protocol 1, set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
- Dissolve the ester-containing substrate in an appropriate anhydrous solvent (e.g., THF, DCM) and add it to the flask via syringe.
2. Deprotonation with a Non-Nucleophilic Base:
- Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
- Slowly add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture via syringe. The amount of base will depend on the specific reaction, but typically 1.1 to 1.5 equivalents are used.
- Stir the mixture for a predetermined time to allow for complete deprotonation.
3. Nucleophilic Substitution:
- Add the nucleophile to the reaction mixture, either neat or as a solution in an anhydrous solvent, via syringe.
- Allow the reaction to warm to room temperature or heat as necessary, and monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
4. Work-up and Purification:
- Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).
- Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure and purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
Visualizations
Caption: Decision workflow for selecting a strategy to prevent ester hydrolysis.
Caption: Experimental workflow for anhydrous substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and decomposition pathways for dichloronicotinate intermediates
Welcome to the Technical Support Center for Dichloronicotinate Intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and decomposition of this important class of chemical intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for dichloronicotinate intermediates?
A1: Dichloronicotinate intermediates, including the parent carboxylic acids and their ester derivatives, are susceptible to several degradation pathways. The primary stability concerns include:
-
Hydrolysis: Ester derivatives can hydrolyze to the corresponding dichloronicotinic acid, especially in the presence of acid or base and water.[1] This is a common issue during aqueous work-ups in synthesis.[1]
-
Thermal Decomposition: At elevated temperatures, dichloronicotinic acids may undergo decarboxylation. Under more extreme conditions, such as in a fire, decomposition can lead to the release of toxic gases like carbon oxides, nitrogen oxides, and hydrogen chloride.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the pyridine ring structure. While specific data on dichloronicotinates is limited, studies on related pyridine carboxylic acids show that photodegradation can result in hydroxylated derivatives and ring-opening products.[3]
Q2: How should I properly store dichloronicotinate intermediates to ensure their stability?
A2: To maintain the integrity of dichloronicotinate intermediates, proper storage is crucial. It is recommended to store these compounds in a cool, dry, and dark place.[2] For sensitive compounds like ethyl 4,6-dichloronicotinate, refrigeration (2-8 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from moisture and heat.[2]
Q3: What are the common impurities or degradation products I might encounter in my dichloronicotinate sample?
A3: Common impurities can arise from both the synthesis and degradation of dichloronicotinate intermediates. These may include:
-
Starting materials and incompletely reacted intermediates: For example, in the synthesis of ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate, mono-chlorinated intermediates may be present.[1]
-
Hydrolysis products: The corresponding dichloronicotinic acid is a common impurity in ester preparations due to hydrolysis.[1]
-
Over-chlorinated species: During synthesis, the formation of trichlorinated pyridine derivatives can occur as a side reaction.[4]
-
Decarboxylation products: If the material has been exposed to high temperatures, dichloropyridine may be present as a result of decarboxylation.
Q4: How can I monitor the stability of my dichloronicotinate intermediate during an experiment or in storage?
A4: Stability can be monitored using a stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5][6] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of any degradation. Thin-layer chromatography (TLC) can also be a quick and useful tool for monitoring the progress of reactions and detecting the formation of less polar byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in the Synthesis of Dichloronicotinate Esters
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC. Consider extending the reaction time or increasing the temperature. Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used.[1] |
| Reagent Quality | Use fresh, high-purity reagents. Ensure chlorinating agents have not been degraded by exposure to moisture. |
| Moisture Contamination | Conduct the reaction under anhydrous conditions using dried glassware and solvents, and under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. Minimize the time the ester is in contact with acidic or basic aqueous solutions to prevent hydrolysis.[1] |
Issue 2: Presence of Dichloronicotinic Acid Impurity in an Ester Sample
| Possible Cause | Troubleshooting Step |
| Ester Hydrolysis | During aqueous work-up, neutralize any residual acid promptly by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution).[1] To remove existing carboxylic acid impurity, perform an acid-base extraction by washing the organic solution with a mild aqueous base. The deprotonated acid will partition into the aqueous layer.[1] |
| Storage Conditions | Store the ester in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture. |
Data Presentation
Table 1: Physicochemical Properties of Selected Dichloronicotinate Intermediates
| Property | Ethyl 4,6-dichloronicotinate | 2,6-Dichloronicotinic Acid | 4,6-Dichloronicotinic Acid |
| CAS Number | 40296-46-6[2] | 38496-18-3[7] | 73027-79-9[8] |
| Molecular Formula | C₈H₇Cl₂NO₂[2] | C₆H₃Cl₂NO₂[7] | C₆H₃Cl₂NO₂[8] |
| Molecular Weight | 220.05 g/mol [2] | 192.00 g/mol [7] | 192.00 g/mol |
| Appearance | White to off-white or yellow solid/liquid[2] | White to off-white crystalline powder[7] | White solid |
| Melting Point | 32-34 °C[2] | 140-143 °C[7] | 158-160 °C[8] |
| Boiling Point | 85 °C @ 0.01 mmHg[2] | Not available | Not available |
| Solubility | Soluble in methanol and DMSO[2] | Soluble in methanol and DMSO | Slightly soluble in water; soluble in DMSO and methanol[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Dichloronicotinate Intermediate
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[2][4][9]
Objective: To evaluate the stability of a dichloronicotinate intermediate under various stress conditions.
Materials:
-
Dichloronicotinate intermediate
-
Methanol or acetonitrile (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the dichloronicotinate intermediate in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the mixture at 60 °C for a defined period (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature or gently heat for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the dichloronicotinate intermediate under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS and NMR.
-
Protocol 2: Kinetic Analysis of Dichloronicotinate Ester Hydrolysis
This protocol describes a method to determine the rate of hydrolysis of a dichloronicotinate ester.[10]
Objective: To quantify the rate of hydrolysis of a dichloronicotinate ester under acidic or basic conditions.
Materials:
-
Dichloronicotinate ester
-
Ethanol (or other suitable solvent)
-
Standardized HCl solution
-
Standardized NaOH solution
-
Phenolphthalein indicator
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare solutions of the ester in a suitable solvent (e.g., a mixture of ethanol and water). Prepare standardized solutions of HCl and NaOH.
-
Reaction Initiation: Equilibrate the ester solution and the acidic or basic solution separately in a constant temperature bath. Initiate the reaction by mixing equal volumes of the ester and acid/base solutions. Start a stopwatch immediately.
-
Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard HCl solution (for base-catalyzed hydrolysis) or by cooling in an ice bath.
-
Back-Titration: For base-catalyzed hydrolysis, back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator. For acid-catalyzed hydrolysis, titrate the formed carboxylic acid with the standard NaOH solution.
-
Data Analysis: Calculate the concentration of the ester remaining at each time point. Plot the appropriate concentration-time relationship (e.g., ln[ester] vs. time for pseudo-first-order kinetics) to determine the rate constant.
Decomposition Pathways and Mechanisms
Hydrolysis of Dichloronicotinate Esters
The hydrolysis of dichloronicotinate esters can be catalyzed by both acids and bases, proceeding through a nucleophilic acyl substitution mechanism.[11]
-
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[11][12]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[10][11]
Thermal Decomposition: Decarboxylation
Upon heating, dichloronicotinic acids may undergo decarboxylation to produce a dichloropyridine and carbon dioxide. This reaction is common for carboxylic acids, and the temperature at which it occurs can depend on the stability of the resulting carbanion or the ability to form a cyclic transition state.[13]
Photodegradation Pathway
While specific photodegradation pathways for dichloronicotinates are not well-documented, studies on related compounds suggest that exposure to UV light can lead to hydroxylation of the pyridine ring and potentially ring opening to form smaller, aliphatic molecules.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Phosphorus-Based Impurities in Synthesis Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of phosphorus-based impurities from synthesis reactions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds from phosphorus-containing residues.
Issue 1: Triphenylphosphine Oxide (TPPO) is Contaminating my Non-Polar Product.
-
Problem: After a Wittig, Mitsunobu, or Appel reaction, the desired non-polar product is contaminated with triphenylphosphine oxide (TPPO), which is proving difficult to remove.
-
Solution:
-
Direct Precipitation/Crystallization: TPPO has low solubility in non-polar solvents.[1][2] Concentrate the reaction mixture and triturate the residue with a cold non-polar solvent like hexanes, pentane, or diethyl ether.[1][3] The TPPO should precipitate as a white solid and can be removed by filtration. This process may need to be repeated for complete removal.
-
Silica Gel Plug: If precipitation is insufficient, dissolve the crude mixture in a minimal amount of a slightly more polar solvent (e.g., ether or dichloromethane) and pass it through a short plug of silica gel, eluting with a non-polar solvent. The more polar TPPO will be retained on the silica.
-
Issue 2: My Product is Polar and Co-Precipitates with TPPO in Non-Polar Solvents.
-
Problem: The target molecule is polar, and attempts to precipitate TPPO using non-polar solvents result in significant product loss.
-
Solution:
-
Metal Salt Complexation: This is a highly effective strategy for polar products. TPPO forms insoluble complexes with certain metal salts.[1][4]
-
Zinc Chloride (ZnCl₂): Adding a solution of ZnCl₂ in a polar solvent like ethanol, ethyl acetate, or isopropyl alcohol will precipitate TPPO as a ZnCl₂(TPPO)₂ complex, which can be filtered off.[3][5] A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[5]
-
Magnesium Chloride (MgCl₂): This is effective in solvents like toluene and dichloromethane.[4]
-
Calcium Bromide (CaBr₂): Anhydrous CaBr₂ is particularly efficient for removing TPPO from THF solutions, with reported removal rates of 95-98%.[1][6]
-
-
Scavenger Resins: Polymer-supported scavengers can selectively bind to phosphorus-based impurities, allowing for their removal by filtration.[7] This method is advantageous as it simplifies the workup procedure.
-
Issue 3: I am Working on a Large-Scale Synthesis and Column Chromatography is Not Feasible.
-
Problem: The large-scale production of an active pharmaceutical ingredient (API) is hampered by TPPO contamination, and column chromatography is not a viable purification method at this scale.
-
Solution:
-
Optimized Precipitation/Crystallization: A carefully designed crystallization process is a scalable and effective method.[2] This involves selecting a solvent system where the product is highly soluble and TPPO has low solubility, then optimizing the temperature to induce selective precipitation.
-
Metal Salt Precipitation at Scale: The use of metal salts like ZnCl₂ and MgCl₂ is a scalable, chromatography-free method.[1] A wet milling protocol with MgCl₂ has been demonstrated to be highly effective for large-scale applications.[8]
-
Issue 4: How Can I Remove Acidic Phosphorus Impurities like Phosphonic or Phosphoric Acids?
-
Problem: The reaction workup has left residual phosphonic or phosphoric acids in the product.
-
Solution:
-
Aqueous Extraction: These acidic impurities can often be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution.
-
Solid-Phase Extraction (SPE): Basic scavenger resins or ion-exchange resins can be used to selectively remove acidic impurities.[9] The crude product is passed through a cartridge containing the resin, which retains the acidic components.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove triphenylphosphine oxide (TPPO) without using column chromatography?
A1: The most common chromatography-free methods for TPPO removal include:
-
Precipitation/Crystallization: This takes advantage of the low solubility of TPPO in non-polar solvents like hexanes or ether.[2]
-
Complexation with Metal Salts: Adding salts like ZnCl₂, MgCl₂, or CaBr₂ precipitates TPPO as an insoluble metal complex.[1][2]
-
Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an easily separable insoluble salt.[3]
Q2: My Wittig reaction was performed in THF. Can I use MgCl₂ to precipitate the TPPO?
A2: The formation of the MgCl₂-TPPO complex is inefficient in ethereal solvents like THF.[4] In this case, you have two main options:
-
Solvent Exchange: Remove the THF under reduced pressure and replace it with a solvent compatible with the MgCl₂ precipitation method, such as toluene or ethyl acetate.[4]
-
Use an Alternative Salt: Anhydrous Calcium Bromide (CaBr₂) has been shown to be highly effective at removing TPPO from THF solutions.[1][6]
Q3: How can I remove dialkyl phosphite impurities from my reaction?
A3: Dialkyl phosphites can sometimes be removed by:
-
Aqueous Extraction: If the desired product is not water-sensitive, washing with water may remove some of the more water-soluble phosphites.
-
Oxidation and Extraction: Oxidation of the phosphite to the corresponding phosphate can alter its solubility properties, potentially making it easier to remove by extraction.
-
Column Chromatography: This is often the most reliable method for separating compounds with similar polarities.
Q4: Are there scavenger resins specifically for phosphorus-based impurities?
A4: Yes, there are various scavenger resins available. Resins with functional groups that can react with or chelate phosphorus compounds are effective. For acidic phosphorus impurities, basic resins are used.[7][9] For phosphine oxides, resins with metal chelators can be employed.
Q5: Can I regenerate triphenylphosphine from the TPPO byproduct?
A5: Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine. This can be a cost-effective and more environmentally friendly approach, especially on a larger scale.
Data Presentation
Table 1: Comparison of TPPO Removal by Precipitation with Metal Salts in Different Solvents
| Salt | Solvent | TPPO Removed (%) | Reference |
| ZnCl₂ | Ethanol | >99 | [5] |
| ZnCl₂ | Ethyl Acetate | 95 | [5] |
| ZnCl₂ | Isopropyl Alcohol | 98 | [5] |
| MgCl₂ | Toluene | >95 | [4] |
| CaBr₂ | THF | 95-98 | [1][6] |
| CaBr₂ | 2-MeTHF | 99 | [6] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol
This protocol is adapted from the procedure described by Batesky, et al.[5]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After the reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filtration: Stir the mixture and then filter to remove the insoluble complex. Scraping the sides of the flask may be necessary to induce full precipitation.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification of the product, if necessary, can be performed by crystallization.
Mandatory Visualization
Caption: Workflow for TPPO removal by precipitation.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [figshare.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 4,6-dichloro-2-methylnicotinate and Other Dichloropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Ethyl 4,6-dichloro-2-methylnicotinate against other common dichloropyridine isomers. Understanding the nuanced reactivity of these building blocks is crucial for the rational design and successful execution of synthetic routes in pharmaceutical and materials science research. This document outlines the electronic and steric factors governing their reactivity, supported by available experimental data and detailed methodologies for key chemical transformations.
Executive Summary
Dichloropyridines are a versatile class of heterocyclic compounds, offering multiple sites for functionalization. The reactivity of these isomers is profoundly influenced by the position of the chlorine atoms relative to the ring nitrogen and other substituents. This compound, the focus of this guide, presents a unique reactivity profile due to the interplay of its substituents: two chloro groups, an electron-donating methyl group, and an electron-withdrawing ethyl ester group.
In general, for 4,6-dihalopyridines, the C4 position is the more electrophilic and sterically accessible site, making it more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing ethyl nicotinate group further activates the pyridine ring towards nucleophilic attack. The 2-methyl group in this compound is expected to exert a minor electronic donating effect and a more significant steric influence on the adjacent C6-chloro position.
This guide will delve into a comparative analysis of reactivity in two key reaction classes: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling.
Comparative Reactivity Data
While direct head-to-head quantitative kinetic data for this compound is not extensively available in the literature, a robust comparative analysis can be constructed from studies on analogous compounds and general principles of pyridine chemistry. The following tables summarize the expected reactivity trends.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Primary Site of Attack | Relative Reactivity (Qualitative) | Notes |
| This compound | C4 | High | The C4 position is activated by the pyridine nitrogen and the C3-ester group. The 2-methyl group may slightly decrease reactivity at C6 due to steric hindrance. |
| Ethyl 4,6-dichloronicotinate | C4 | High | Similar to its 2-methyl analog, the C4 position is highly activated, often leading to selective mono-substitution.[1] |
| 2,4-Dichloropyridine | C4 | Moderate to High | The C4 position is generally more reactive than the C2 position in classical SNAr due to better stabilization of the Meisenheimer intermediate.[2] |
| 2,6-Dichloropyridine | C2/C6 (equivalent) | Moderate | Both positions are activated by the ortho nitrogen. The second substitution is often more challenging due to deactivation by the first introduced group. |
| 3,5-Dichloropyridine | C3/C5 (equivalent) | Low | The chlorine atoms are in meta positions relative to the nitrogen, resulting in lower activation towards SNAr compared to ortho and para isomers. |
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Compound | Primary Site of Coupling | Relative Reactivity (Qualitative) | Notes |
| This compound | C4 | Good | The C4 position is generally more susceptible to oxidative addition. The 2-methyl group might sterically hinder coupling at the C6 position. |
| Ethyl 4,6-dichloronicotinate | C4 | Good | Strong preference for mono-arylation at the C4 position is observed.[3] |
| 2,4-Dichloropyrimidine (analogous system) | C4 | Good | The C4 position is more reactive, allowing for selective mono-coupling.[4][5] |
| 2,6-Dichloropyridine | C2/C6 (equivalent) | Moderate | Mono-coupling is straightforward. |
| 3,5-Dichloropyridine | C3/C5 (equivalent) | Low | Less reactive in palladium-catalyzed cross-coupling reactions. |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol describes a typical procedure for the selective mono-amination at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., ethylamine, 1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or a polar aprotic solvent like DMF
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the amine to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the C4-selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-aryl-6-chloro-2-methylnicotinate.
Visualizing Reaction Pathways and Workflows
To further elucidate the chemical transformations and experimental processes, the following diagrams are provided.
References
A Comparative Guide to Palladium Catalysts for C-C Bond Formation with Nicotinates
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nicotinates, key structural motifs in numerous pharmaceuticals and biologically active compounds, is a critical endeavor in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) bonds on the pyridine ring of nicotinates. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to achieving high efficiency, selectivity, and broad substrate scope.
This guide provides an objective comparison of the performance of various palladium catalysts in three major C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling, with a focus on nicotinate derivatives. The information presented is supported by experimental data to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction, the nature of the nicotinate substrate, and the reaction conditions. The following tables summarize quantitative data for different palladium catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira couplings involving nicotinate derivatives and their close analogs.
Table 1: Suzuki-Miyaura Coupling of Halonicotinates
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide.
| Catalyst System | Nicotinate Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 5-Bromonicotinic acid | Phenylboronic acid | K₃PO₄ | DMF | 80 | 24 | 91 | [1] |
| Pd(dppf)Cl₂ | 5-Bromonicotinic acid | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | 88 | [1] |
| Pd(OAc)₂ / SPhos | 5-Bromonicotinic acid | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | [1] |
| Pd(PPh₃)₄ | 6-Bromonicotinonitrile | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | |
| Pd(dppf)Cl₂ | 6-Bromonicotinonitrile | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | |
| Pd₂(dba)₃ / SPhos | 6-Bromonicotinonitrile | 3-Pyridylboronic acid | K₃PO₄ | Toluene | 110 | 8 | 78 | |
| Pd(PPh₃)₄ | Ethyl 4,6-dichloronicotinate | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 12 | >95 (mono-arylation at C4) | [2] |
Table 2: Heck Reaction of Halonicotinates with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst System | Nicotinate Substrate | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / P(o-tol)₃ | 6-Bromonicotinonitrile | Styrene | Et₃N | DMF | 110 | 16 | 88 | [3] |
| Pd(OAc)₂ / PPh₃ | 6-Bromonicotinonitrile | Ethyl acrylate | Et₃N | Acetonitrile | 100 | 12 | 92 | [3] |
| PdCl₂(PPh₃)₂ | 6-Bromonicotinonitrile | Styrene | K₂CO₃ | DMF | 120 | 24 | 85 | [3] |
| Pd(OAc)₂ | 5-Bromonicotinic acid | n-Butyl acrylate | Et₃N | DMF | 100 | 24 | 78 | [4] |
Table 3: Sonogashira Coupling of Halonicotinates with Terminal Alkynes
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.
| Catalyst System | Nicotinate Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ / CuI | 5-Bromonicotinic acid | Phenylacetylene | Et₃N | THF | 60 | 6 | 85 | [4] |
| PdCl₂(PPh₃)₂ / CuI | 2-Chloropyrazine-3,6-dicarboxylate | 1-Hexyne | Et₃N | THF | RT | 12 | 90 | [5] |
| Pd(PPh₃)₄ / CuI | 6-Bromonicotinonitrile | Phenylacetylene | Et₃N | THF | RT | 5 | 95 | |
| PdCl₂(PPh₃)₂ / CuI | 2,5-Diiodopyridine | Phenylacetylene | Et₃N | THF | 55 | 3 | 99 (disubstituted) | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and adaptation of these catalytic methods.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halonicotinate
This protocol is a representative example for the coupling of an arylboronic acid with a bromonicotinate derivative.[1]
Materials:
-
Halonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DME, or 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the halonicotinate, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up A (for water-soluble products): If the product is a carboxylic acid, dilute the reaction mixture with water and acidify with 1 M HCl to a pH of ~3-4 to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Work-up B (for organic-soluble products): Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Heck Reaction of a Halonicotinate
This protocol describes a general method for the coupling of an alkene with a bromonicotinate derivative.[3]
Materials:
-
Halonicotinate (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃ or PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the palladium catalyst and phosphine ligand in the anhydrous, degassed solvent.
-
Add the halonicotinate, alkene, and base to the reaction mixture.
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time (12-24 hours).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Sonogashira Coupling of a Halonicotinate
This protocol provides a general method for the coupling of a terminal alkyne with a halonicotinate.[4]
Materials:
-
Halonicotinate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halonicotinate, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycles of the Suzuki-Miyaura, Heck, and Sonogashira reactions, along with a generalized experimental workflow for catalyst comparison.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for comparing palladium catalysts.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Illuminating the Structure: A Comparative Spectroscopic Guide to Ethyl 4,6-dichloro-2-methylnicotinate and Its Analogs
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical checkpoint in the synthesis of novel compounds. This guide provides a comprehensive comparative analysis of spectroscopic techniques to elucidate the structure of Ethyl 4,6-dichloro-2-methylnicotinate. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages a detailed comparison with its close structural analog, Ethyl 4,6-dichloronicotinate, alongside other related substituted nicotinates. This approach offers a robust framework for structural verification through the interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data.
Executive Summary of Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for Ethyl 4,6-dichloronicotinate. This experimental data serves as a foundational reference for interpreting the expected spectra of its 2-methyl derivative.
Table 1: ¹H NMR and Mass Spectrometry Data for Ethyl 4,6-dichloronicotinate
| Parameter | Value | Source |
| ¹H NMR | ||
| Chemical Shift (δ) | 8.80 ppm (s, 1H, H-2), 7.95 ppm (s, 1H, H-5), 4.34 ppm (q, J=6.9 Hz, 2H, -OCH₂CH₃), 1.31 ppm (t, J=6.9 Hz, 3H, -OCH₂CH₃) | [1] |
| Solvent | DMSO-d₆ | [1] |
| Frequency | 300 MHz | [1] |
| Mass Spectrometry | ||
| m/z | 220.1 [M+H]⁺ | [1] |
| Ionization Method | ESI | [1] |
Table 2: Predicted ¹³C NMR and IR Data for Ethyl 4,6-dichloronicotinate
| ¹³C NMR (Predicted) | Infrared (IR) Spectroscopy (Expected) | ||
| Chemical Shift (δ) ppm | Assignment | Frequency (cm⁻¹) | Functional Group |
| ~164 | C=O (ester) | ~1730 | C=O Stretch (Ester) |
| ~155 | C-4 (C-Cl) | ~1600-1450 | C=C & C=N Stretch (Aromatic Ring) |
| ~152 | C-6 (C-Cl) | ~1300-1000 | C-O Stretch (Ester) |
| ~148 | C-2 | ~800-600 | C-Cl Stretch |
| ~125 | C-5 | ||
| ~122 | C-3 | ||
| ~62 | -OCH₂CH₃ | ||
| ~14 | -OCH₂CH₃ |
Comparative Spectroscopic Analysis
The structural confirmation of this compound relies on identifying the characteristic signals from its core structure and the specific contributions of the ethyl ester, the two chlorine atoms, and the crucial 2-methyl group.
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for determining the proton environment in a molecule. For Ethyl 4,6-dichloronicotinate, the two singlets at 8.80 and 7.95 ppm correspond to the two aromatic protons.[1] In the case of this compound, the introduction of a methyl group at the 2-position will result in the disappearance of the signal corresponding to the H-2 proton. In its place, a new singlet corresponding to the methyl protons (C-CH₃) is expected to appear, likely in the upfield region (around 2.5 ppm). The signal for the remaining aromatic proton (H-5) may experience a slight shift due to the altered electronic environment. The characteristic quartet and triplet of the ethyl ester group will remain.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the number of signals indicates the number of non-equivalent carbon atoms. For this compound, we would expect to see signals for the nine distinct carbon atoms. Compared to its non-methylated analog, a new signal for the methyl carbon at the 2-position will be present. The chemical shifts of the carbons in the pyridine ring, particularly C-2 and C-3, will also be affected by the presence of the methyl group.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound. For this compound (C₉H₉Cl₂NO₂), the expected molecular weight is approximately 233.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 234.0. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key characteristic to observe.
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present. The spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), C=C and C=N stretching of the aromatic ring (1600-1450 cm⁻¹), C-O stretching of the ester (1300-1000 cm⁻¹), and C-Cl stretching (800-600 cm⁻¹). The presence of the methyl group may introduce additional C-H stretching and bending vibrations.
Experimental Protocols
Accurate spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum and then the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, a robust structural confirmation can be achieved through a comparative analysis with its close analog, Ethyl 4,6-dichloronicotinate. By carefully interpreting the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, and understanding the expected spectral changes due to the addition of a methyl group at the 2-position, researchers can confidently verify the structure of their synthesized product. The experimental protocols and comparative data presented in this guide provide a valuable resource for scientists engaged in the synthesis and characterization of novel substituted pyridine derivatives.
References
A Comparative ¹H NMR Spectroscopic Guide to Ethyl 4,6-dichloro-2-methylnicotinate and Its Precursors
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for the precursors, Ethyl 2-methylnicotinate and predicted data for Ethyl 4,6-dihydroxy-2-methylnicotinate, alongside a predicted spectrum for the final product, Ethyl 4,6-dichloro-2-methylnicotinate. This comparison highlights the influence of the chloro and hydroxyl substituents on the chemical shifts of the protons in the nicotinic acid ethyl ester framework.
| Compound Name | Structure | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Ethyl 2-methylnicotinate | C₁₀H₁₃NO₂ | H-4 | 7.91 | d | 8.0 |
| H-5 | 7.21 | t | 7.6 | ||
| H-6 | 7.36 | t | 7.6 | ||
| -OCH₂CH₃ | 4.36 | q | 7.3 | ||
| -OCH₂CH₃ | 1.38 | t | 7.1 | ||
| 2-CH₃ | 2.58 | s | - | ||
| Ethyl 4,6-dihydroxy-2-methylnicotinate | C₉H₁₁NO₄ | H-5 | ~6.1 | s | - |
| -OCH₂CH₃ | ~4.2 | q | ~7.1 | ||
| -OCH₂CH₃ | ~1.2 | t | ~7.1 | ||
| 2-CH₃ | ~2.4 | s | - | ||
| 4-OH | ~10.0-12.0 (broad) | s | - | ||
| 6-OH | ~10.0-12.0 (broad) | s | - | ||
| This compound | C₉H₉Cl₂NO₂ | H-5 | ~7.5 | s | - |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | ||
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | ||
| 2-CH₃ | ~2.7 | s | - |
Note: The ¹H NMR data for Ethyl 4,6-dihydroxy-2-methylnicotinate and this compound are predicted values based on analogous compounds and established substituent effects on aromatic systems. Experimental verification is recommended.
Synthetic Pathway
The synthesis of this compound is proposed to proceed through a two-step process starting from Ethyl 2-methylnicotinate. The first step involves a dihydroxylation of the pyridine ring, followed by a chlorination reaction. A similar synthesis has been reported for the non-methylated analog, Ethyl 4,6-dichloronicotinate, from Ethyl 4,6-dihydroxynicotinate.[1][2][3][4][5]
Caption: Proposed synthetic route for this compound.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring a high-quality ¹H NMR spectrum of an organic compound like this compound or its precursors.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the sample's solubility and should not have signals that overlap with the analyte's protons.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton resonance frequency of 300 MHz or higher to ensure adequate signal dispersion and resolution.
-
Before acquiring the spectrum, the instrument's magnetic field should be locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity should be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
Insert the sample tube into the NMR probe.
-
Set the appropriate acquisition parameters, which may include:
-
Number of scans: Typically 8 to 16 scans are sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.
-
Pulse sequence: A standard one-pulse experiment is generally used for routine ¹H NMR.
-
Relaxation delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons, ensuring accurate integration.
-
Acquisition time: Typically 2-4 seconds.
-
Spectral width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire range of proton chemical shifts in most organic molecules.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform.
-
The spectrum should be phased to ensure that all peaks have a pure absorption lineshape.
-
The baseline of the spectrum should be corrected to be flat.
-
The chemical shift axis should be referenced to the TMS signal at 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J values) to deduce the connectivity of the protons in the molecule.
References
A Comparative Guide to the Biological Activity of Nicotinate Analogs: From Bench to Preclinical Insight
This guide provides a comprehensive comparative analysis of the biological activities of various nicotinate analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and therapeutic potential of these compounds. We will explore the nuances of their interactions with key biological targets and provide detailed experimental protocols to empower your research endeavors.
Introduction: The Enduring Legacy of Nicotinic Acid and the Quest for Superior Analogs
Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1][2][3] Its ability to favorably modulate lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL), has positioned it as a valuable therapeutic agent.[4][5][6] However, the clinical utility of nicotinic acid is often hampered by undesirable side effects, most notably cutaneous flushing.[3][7] This has spurred the development of a diverse array of nicotinate analogs, each designed to optimize the therapeutic window by enhancing efficacy and minimizing adverse effects.[2][7]
This guide will navigate the complex landscape of nicotinate analogs, offering a comparative perspective on their biological activities. We will dissect their interactions with the primary molecular target, the G protein-coupled receptor 109A (GPR109A), and explore the downstream signaling cascades that mediate their pharmacological effects.[7][8][9][10]
The Central Role of GPR109A in Mediating the Effects of Nicotinate Analogs
The discovery of GPR109A (also known as HCA2) as the receptor for nicotinic acid revolutionized our understanding of its mechanism of action.[8][10] GPR109A is primarily expressed in adipocytes and immune cells.[7][11] Its activation by agonists like nicotinic acid initiates a cascade of intracellular events with significant physiological consequences.
Gαi-Mediated Signaling: The Anti-Lipolytic Effect
Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase.[8] This, in turn, decreases intracellular cyclic AMP (cAMP) levels, which reduces the activity of hormone-sensitive lipase and subsequently inhibits the release of free fatty acids from adipose tissue.[6] This reduction in circulating free fatty acids is a key mechanism behind the lipid-lowering effects of nicotinic acid and its analogs.[6]
β-Arrestin-Mediated Signaling and the Flushing Side Effect
Beyond G-protein coupling, GPR109A activation can also trigger signaling through β-arrestin pathways.[8] In Langerhans cells of the skin, GPR109A activation leads to the release of prostaglandins, such as PGD2 and PGE2, which are potent vasodilators.[5][12] This vasodilation is the primary cause of the characteristic flushing response associated with niacin therapy.[5][7] The development of "flush-free" niacin formulations and analogs that preferentially activate the Gαi pathway over the β-arrestin pathway is a major focus of current research.
Below is a diagram illustrating the primary signaling pathways activated by GPR109A agonists.
Caption: GPR109A signaling pathways initiated by nicotinate analogs.
Comparative Analysis of Nicotinate Analogs
The structural modification of the nicotinic acid scaffold has yielded a wide range of analogs with diverse pharmacological profiles. These modifications can influence receptor binding affinity, functional selectivity, and pharmacokinetic properties.
Structure-Activity Relationships
Studies on various substituted propenoic acid derivatives have provided insights into the structural requirements for GPR109A binding.[13] A planar trans-propenoic acid pharmacophore appears to be crucial, with a restricted binding pocket that accommodates specific substitutions.[13] For instance, substitutions at the 5-position of the nicotine ring have been shown to significantly alter the pharmacological profile and agonist/antagonist properties of the resulting analogs.[14]
Performance Metrics of Key Nicotinate Analogs
The following table summarizes the biological activities of several representative nicotinate analogs, providing a comparative overview of their performance in various assays.
| Compound | Target(s) | In Vitro Potency (Ki or EC50) | Key In Vivo Effects | Therapeutic Area | Reference(s) |
| Nicotinic Acid (Niacin) | GPR109A, GPR109B | Ki ≈ 1-10 µM for GPR109A | Reduces LDL, VLDL, and triglycerides; Increases HDL; Causes flushing. | Dyslipidemia, Cardiovascular Disease | [1][3][4] |
| Acifran | GPR109A, GPR109B | Potent agonist | Potent anti-lipolytic effects. | Dyslipidemia | [8] |
| Acipimox | GPR109A | Agonist | Reduces free fatty acids; Less potent flushing than niacin. | Dyslipidemia | [10] |
| Methyl 2-(aminomethyl)nicotinate derivatives | COX-1, COX-2 | Varies | Anti-inflammatory and antifungal properties. | Inflammation, Fungal Infections | [15] |
| 5-Bromonicotine | nAChRs (α4β2 partial agonist) | Ki = 6.9 nM | Partial agonist at α4β2 receptors. | CNS Disorders | [14][16] |
| 5-Methoxynicotine | nAChRs | Ki = 14.3 nM | Antagonizes nicotine-induced antinociception. | CNS Disorders | [14][16] |
Experimental Protocols for Assessing Biological Activity
To facilitate a robust and reproducible comparison of nicotinate analogs, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro GPR109A Activation Assay (cAMP Measurement)
This assay quantifies the ability of a compound to activate GPR109A by measuring the resulting decrease in intracellular cAMP levels.
Workflow Diagram:
Caption: Workflow for the in vitro GPR109A activation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK-293 cells stably expressing human GPR109A in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (nicotinate analogs) and a reference agonist (e.g., nicotinic acid).
-
Compound Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 30 minutes).
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and add cAMP detection reagents according to the manufacturer's instructions (e.g., using a commercial cAMP assay kit).
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the EC50 values for each compound.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor (e.g., GPR109A or nAChRs).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-Nicotine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the Ki value.[16]
In Vivo Vasodilation Assay (Laser Doppler Flowmetry)
This assay measures the vasodilatory effects of topically applied nicotinic acid esters by quantifying changes in skin blood flow.[7]
Workflow Diagram:
Caption: Workflow for the in vivo vasodilation assay.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate the test animals (e.g., mice or rats) to the experimental setup.
-
Baseline Measurement: Measure the baseline skin blood flow on a designated area of the skin (e.g., the ear or a shaved patch of back skin) using a laser Doppler flowmeter.
-
Topical Application: Apply a defined dose of the test compound (nicotinate analog) dissolved in a suitable vehicle to the measurement site.
-
Blood Flow Monitoring: Continuously monitor and record the skin blood flow for a set period following compound application.
-
Data Analysis: Calculate the change in blood flow from baseline and compare the effects of different compounds.
Diverse Therapeutic Applications Beyond Dyslipidemia
While the primary therapeutic application of nicotinate analogs has been in managing dyslipidemia, research has uncovered their potential in a variety of other disease areas.[1][2]
-
Anti-inflammatory and Analgesic Effects: Certain nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2][17]
-
Antimicrobial Activity: Some analogs have shown efficacy as antibacterial and antifungal agents.[15][18]
-
Neurodegenerative Diseases: There is growing interest in the potential of nicotinic acid derivatives in the treatment of conditions like Alzheimer's disease.[2]
-
Tuberculosis: Nicotinic acid derivatives are used in combination with other drugs for the treatment of tuberculosis infections.[18]
-
Cancer: Activation of GPR109A has been shown to inhibit cell survival and tumor growth in certain cancers, such as breast cancer.[19]
Conclusion and Future Directions
The field of nicotinate analog research continues to evolve, driven by the need for more effective and better-tolerated therapies. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon. Future investigations should focus on developing biased agonists that selectively activate desired signaling pathways, thereby maximizing therapeutic benefit while minimizing side effects. A deeper understanding of the structure-activity relationships will be crucial in designing the next generation of nicotinate analogs with tailored pharmacological profiles for a range of therapeutic applications.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. researchgate.net [researchgate.net]
- 3. Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Ethyl 4,6-dichloro-2-methylnicotinate by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from discovery to market. This guide provides a comprehensive comparison of a newly synthesized batch of Ethyl 4,6-dichloro-2-methylnicotinate against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the accurate assessment of product quality.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). This guide outlines a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related impurities.
Comparative Analysis: Synthesized Batch vs. Commercial Standard
The purity of a laboratory-synthesized batch of this compound was compared against a commercially available, high-purity reference standard. The primary analytical technique employed was RP-HPLC with UV detection.
Data Summary
The following table summarizes the quantitative data obtained from the HPLC analysis of both the synthesized batch and the commercial standard. The analysis focused on the main compound and potential impurities arising from the synthesis process.
| Analyte | Retention Time (min) | Synthesized Batch (% Peak Area) | Commercial Standard (% Peak Area) |
| Ethyl 4,6-dihydroxy-2-methylnicotinate (Starting Material) | 2.8 | 0.15 | < 0.05 |
| Ethyl 4-chloro-6-hydroxy-2-methylnicotinate (Intermediate) | 4.2 | 0.35 | < 0.05 |
| Ethyl 6-chloro-4-hydroxy-2-methylnicotinate (Intermediate) | 4.5 | 0.20 | < 0.05 |
| This compound (Product) | 7.1 | 99.25 | > 99.8 |
| Unknown Impurity 1 | 8.5 | 0.05 | Not Detected |
Interpretation of Results
The synthesized batch of this compound exhibits a purity of 99.25% as determined by HPLC peak area normalization. The primary impurities detected are residual starting material and mono-chlorinated intermediates, which is consistent with the expected byproducts of the synthetic route. In contrast, the commercial standard shows a purity exceeding 99.8%, with no detectable levels of process-related impurities. While the synthesized batch is of high purity, further purification steps such as recrystallization or column chromatography could be employed to reduce the levels of starting material and intermediates to match the quality of the commercial standard.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is optimized for the separation of this compound from its potential impurities.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
2. Standard and Sample Preparation
-
Commercial Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound commercial standard and dissolve it in 10 mL of acetonitrile.
-
Synthesized Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile.
-
Working Solutions (0.1 mg/mL): Dilute 1 mL of both the standard and sample stock solutions to 10 mL with acetonitrile. Filter the working solutions through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Impurity Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, purification, and comparative HPLC analysis.
Caption: Logical relationship of potential process-related impurities in the synthesis.
This guide provides a framework for the validation of synthesized this compound. By employing the detailed HPLC protocol and comparing the results to a commercial standard, researchers can confidently assess the purity of their product and make informed decisions regarding further purification and downstream applications.
Navigating the Matrix: A Comparative Guide to LC-MS Methods for Analyzing Ethyl 4,6-dichloro-2-methylnicotinate Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds, the ability to accurately monitor reaction progress and purity is paramount. Ethyl 4,6-dichloro-2-methylnicotinate, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its halogenated and polar nature. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the analysis of its reaction mixtures, offering detailed experimental protocols and data-driven insights to aid in method selection and development.
The synthesis of this compound can result in a complex mixture of the desired product, unreacted starting materials, intermediates, and byproducts.[1] Effective analytical monitoring is crucial for reaction optimization, yield determination, and ensuring the purity of the final product.[2] LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal technique for this purpose.[3]
Comparative Analysis of LC-MS Methodologies
Two primary LC-MS approaches are presented below: a rapid, high-throughput screening method suitable for quick reaction checks, and a high-resolution method designed for detailed impurity profiling and quantitative analysis. The selection of the appropriate method depends on the specific analytical goal, whether it is a quick qualitative assessment or a rigorous quantitative determination.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis |
| Chromatographic Column | C18, 2.1 x 50 mm, 2.7 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B in 3 minutes | 20% to 80% B in 10 minutes |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 2 µL | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) | Full Scan (m/z 100-500) and SIM/MRM |
| Expected Performance | ||
| Resolution | Moderate | High |
| Run Time | ~5 minutes | ~15 minutes |
| Sensitivity | Good | Excellent |
| Quantitative Accuracy | Semi-quantitative | High |
| Primary Application | High-throughput reaction monitoring | Impurity profiling, quantitative analysis |
Experimental Protocols
Proper sample preparation is critical for obtaining reliable and reproducible LC-MS data.[4] For a typical reaction mixture of this compound, a simple dilution is often sufficient.
Sample Preparation
-
Aliquot Extraction: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration appropriate for LC-MS analysis (typically in the range of 1-10 µg/mL).[5] A high dilution factor (e.g., 1:1000) is often necessary to avoid detector saturation and column overload.
-
Filtration (Optional): If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[5]
-
Transfer: Transfer the final diluted sample to an autosampler vial for injection.
LC-MS Method A: Rapid Screening Protocol
-
Column: C18, 2.1 x 50 mm, 2.7 µm particles
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0.0 min: 10% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 10% B
-
5.0 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-500
-
LC-MS Method B: High-Resolution Analysis Protocol
-
Column: C18, 2.1 x 100 mm, 1.8 µm particles
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0.0 min: 20% B
-
10.0 min: 80% B
-
11.0 min: 80% B
-
11.1 min: 20% B
-
15.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode:
-
Full Scan: m/z 100-500
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target analytes (e.g., monitoring the m/z transition for this compound).
-
-
Visualizing the Workflow and Logic
To better illustrate the analytical process and decision-making, the following diagrams are provided.
Caption: A generalized workflow for the LC-MS analysis of a reaction mixture.
Caption: Decision tree for selecting the appropriate LC-MS method.
Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds.[6] Given the nature of the target analyte, GC-MS can be a viable alternative, potentially offering high resolution and sensitivity. However, derivatization may be necessary for less volatile components in the reaction mixture.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely available technique.[7] For routine monitoring where the identities of the main components are known, HPLC-UV can provide reliable quantitative data.[2] A photodiode array (PDA) detector is recommended to assess peak purity.[7] Its sensitivity is generally lower than that of MS detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is an excellent tool for identifying unknown byproducts and confirming the structure of the final product.[1] While not typically used for high-throughput screening of reaction progress, it is invaluable for structural elucidation.
Conclusion
The choice of an LC-MS method for analyzing reaction mixtures of this compound should be guided by the specific analytical requirements. For rapid, real-time monitoring of reaction progress, a fast gradient method provides timely feedback. For in-depth analysis, including impurity profiling and precise quantification, a longer, high-resolution method is more appropriate. By leveraging the detailed protocols and comparative data in this guide, researchers can confidently select and implement the most suitable analytical strategy to support their synthetic chemistry endeavors.
References
Assessing the inhibitory effects of compounds derived from Ethyl 4,6-dichloro-2-methylnicotinate
A Comparative Guide to the Inhibitory Effects of Novel Pyrido[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the inhibitory effects of a series of novel pyrido[2,3-d]pyrimidine compounds derived from a nicotinamide precursor, closely related to Ethyl 4,6-dichloro-2-methylnicotinate. The inhibitory activities against Pim-1 kinase and the cytotoxic effects on human cancer cell lines are presented, offering a comparative analysis for researchers in oncology and drug discovery.
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors. Pim-1 kinase, a serine/threonine kinase, is a well-established oncogene implicated in cell cycle progression, proliferation, and apoptosis. Its overexpression is common in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This guide details the synthesis and biological evaluation of a series of pyrido[2,3-d]pyrimidine derivatives as potent Pim-1 kinase inhibitors and cytotoxic agents.
Data Presentation: Inhibitory Activities
The inhibitory potential of the synthesized pyrido[2,3-d]pyrimidine derivatives was assessed against Pim-1 kinase and two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentrations (IC50) for Pim-1 kinase and the cytotoxic IC50 values are summarized in the tables below for easy comparison.
Table 1: Pim-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [1][2]
| Compound ID | Pim-1 Kinase Inhibition (%) | IC50 (nM) |
| 4 | 97.8% | 11.4 |
| 6 | 89.6% | 34.6 |
| 10 | 94.6% | 17.2 |
| 11 | 92.1% | 21.4 |
| Staurosporine (Control) | 95.6% | 16.7 |
Table 2: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives [1][2]
| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4 | 0.57 | 1.13 |
| 11 | 1.31 | 0.99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The synthesis of the target pyrido[2,3-d]pyrimidine derivatives (3–10) and the pyrido triazine (11) was initiated from the corresponding o-aminonicotinonitrile 2. This intermediate was subjected to acylation or thioacylation, followed by intramolecular heterocyclization to yield the final compounds.[1][2]
In Vitro Pim-1 Kinase Inhibition Assay[1]
The inhibitory activity of the compounds against Pim-1 kinase was evaluated using a kinase assay kit.
-
Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.
-
Reaction Mixture: A reaction mixture was prepared containing the Pim-1 enzyme, a substrate peptide, and ATP in a kinase assay buffer.
-
Incubation: The test compounds at various concentrations were added to the reaction mixture and incubated for a specific period to allow for the kinase reaction to occur.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a luminescence-based method.
-
Data Analysis: The percentage of inhibition was calculated relative to a control without the inhibitor. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration. Staurosporine was used as a positive control.
MTT Cytotoxicity Assay[1]
The cytotoxic effects of the synthesized compounds on MCF-7 and HepG2 cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL MTT solution was added to each well. The plates were incubated for 1.5 hours at 37 °C.
-
Formazan Solubilization: The MTT solution was removed, and the formazan crystals were solubilized by adding 130 µL of DMSO to each well, followed by incubation at 37 °C for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Mandatory Visualizations
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell signaling pathways that promote cell survival and proliferation and inhibit apoptosis.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The workflow for determining the in vitro inhibitory activity of the synthesized compounds against Pim-1 kinase is depicted below.
Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the key steps in the MTT assay used to assess the cytotoxicity of the pyrido[2,3-d]pyrimidine derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-validation of different synthetic routes to substituted nicotinates
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinates are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic synthesis of these pyridine derivatives is paramount for the development of new therapeutic agents. This guide provides a comprehensive cross-validation of prominent synthetic routes to substituted nicotinates, offering a comparative analysis of their performance, supported by experimental data, detailed protocols, and mechanistic visualizations to inform the selection of the most suitable method for a given research objective.
Key Synthetic Strategies at a Glance
The synthesis of substituted nicotinates can be broadly categorized into two main approaches: de novo synthesis, which involves the construction of the pyridine ring from acyclic precursors, and the functionalization of a pre-existing pyridine ring. This guide will delve into the following key methodologies:
-
Classical De Novo Syntheses:
-
Hantzsch Pyridine Synthesis
-
Bohlmann-Rahtz Pyridine Synthesis
-
Guareschi-Thorpe Condensation
-
-
Modern Functionalization Methods:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Direct C-H Activation
-
Performance Comparison of Synthetic Routes
The choice of synthetic route is dictated by factors such as desired substitution pattern, substrate scope, reaction conditions, and overall efficiency. The following tables provide a quantitative comparison of these methods based on reported experimental data.
Table 1: Comparison of De Novo Synthetic Routes
| Synthetic Route | Typical Substrates | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Hantzsch Synthesis | Aldehydes, β-ketoesters, Ammonia/Ammonium acetate | None (often self-catalyzed) or mild acid/base | Reflux in ethanol or other protic solvents | 40-96%[1] | One-pot, high atom economy, straightforward.[1] | Limited to symmetrical 1,4-dihydropyridine precursors, requires subsequent oxidation.[2] |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynyl ketones | Acid catalyst (e.g., AcOH, Lewis acids) | High temperatures (reflux in toluene) or milder with catalysis | 60-95%[3][4] | Access to highly substituted pyridines, good regioselectivity.[3] | Often requires high temperatures, intermediate isolation can be necessary.[3] |
| Guareschi-Thorpe Condensation | Cyanoacetic esters, 1,3-dicarbonyls, Ammonia source | Base (e.g., piperidine, NaOEt) or Ammonium carbonate | Aqueous or alcoholic media, often at reflux | 60-90% | High yields for specific substitution patterns, can be performed in green solvents.[5] | Limited to specific hydroxypyridine derivatives. |
Table 2: Comparison of Pyridine Functionalization Routes
| Synthetic Route | Typical Substrates | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Suzuki-Miyaura Coupling | Halo-nicotinates, Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 80-120 °C in solvents like DMF, Toluene | 75-95%[6][7] | Excellent functional group tolerance, wide availability of boronic acids. | Requires pre-functionalized halo-nicotinates, potential for catalyst poisoning. |
| Buchwald-Hartwig Amination | Halo-nicotinates, Amines | Pd catalyst, Bulky phosphine ligands, Strong base (e.g., NaOtBu) | 80-110 °C in toluene or dioxane | 70-95% | Broad amine scope, forms C-N bonds efficiently.[8] | Requires inert atmosphere, sensitive to functional groups on the amine.[8] |
| C-H Activation | Nicotinate esters, Coupling partner (e.g., arenes, alkenes) | Transition metal catalyst (e.g., Pd, Rh, Ru) | High temperatures, often with directing groups | 50-85% | Atom-economical, avoids pre-functionalization.[9] | Regioselectivity can be challenging, often requires directing groups and harsh conditions.[10] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method.
Hantzsch Pyridine Synthesis: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Protocol:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.1 eq.) in ethanol.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 1,4-dihydropyridine.
-
For aromatization, dissolve the 1,4-dihydropyridine in acetic acid and add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) and heat as required.
-
After oxidation, pour the reaction mixture into ice water and neutralize with a base to precipitate the pyridine product.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Bohlmann-Rahtz Pyridine Synthesis: Substituted Pyridine
Protocol:
-
To a solution of the enamine (1.0 eq.) in a suitable solvent (e.g., toluene), add the ethynyl ketone (1.0 eq.).
-
Add an acid catalyst, such as acetic acid (catalytic amount) or a Lewis acid (e.g., ZnBr₂).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted pyridine.[3][4]
Guareschi-Thorpe Condensation: 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Protocol:
-
In a reaction vessel, dissolve ethyl cyanoacetate (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Pass a stream of ammonia gas through the solution or add an aqueous solution of ammonium hydroxide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the pyridone product.
Suzuki-Miyaura Coupling: 5-Aryl-nicotinate
Protocol:
-
To a degassed mixture of a 5-halo-nicotinate (1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.[11]
Buchwald-Hartwig Amination: 5-Amino-nicotinate
Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a 5-halo-nicotinate (1.0 eq.), an amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a bulky phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
Direct C-H Arylation of a Nicotinate Ester
Protocol:
-
Combine the nicotinate ester (1.0 eq.), an aryl halide (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq.), a ligand (if required), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMA, pivalic acid).
-
Heat the reaction mixture at a high temperature (typically >120 °C) for 24-48 hours under an inert atmosphere.
-
Monitor the formation of the product by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography to isolate the C-H arylated nicotinate.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the signaling pathways for each synthetic route.
Caption: The Hantzsch synthesis proceeds via condensation, addition, and cyclization steps.
Caption: The Bohlmann-Rahtz synthesis involves a Michael addition followed by cyclization.
Caption: Guareschi-Thorpe condensation leads to substituted pyridone structures.
Caption: The Suzuki-Miyaura coupling catalytic cycle for C-C bond formation.
Caption: The Buchwald-Hartwig amination catalytic cycle for C-N bond formation.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Mechanistic investigation of nucleophilic substitution on Ethyl 4,6-dichloro-2-methylnicotinate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and drug development. Ethyl 4,6-dichloro-2-methylnicotinate stands out as a versatile scaffold, offering two reactive centers for nucleophilic substitution. This guide provides a mechanistic investigation into these reactions, offering a comparative analysis of different nucleophiles and alternative synthetic strategies, supported by experimental data and detailed protocols.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview
The primary pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the two chlorine atoms and the ethyl ester group, renders the carbon atoms at the C4 and C6 positions susceptible to nucleophilic attack.
The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] However, recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism.
A key feature of the nucleophilic substitution on this substrate is the regioselectivity. The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the one at the C6 position.[1][2] This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position, where the negative charge can be delocalized onto the pyridine nitrogen and the ester group.[1]
Comparative Performance of Nucleophiles in SNAr Reactions
The efficiency and outcome of the SNAr reaction on this compound are highly dependent on the nature of the nucleophile. Below is a comparative summary of the performance of common nucleophiles.
| Nucleophile Category | Nucleophile Example | Typical Reaction Conditions | Product | Yield (%) | Regioselectivity (C4:C6) | Reference |
| Amines | Methylamine | Ethanol, 50°C, 8 hours | Ethyl 4-(methylamino)-6-chloro-2-methylnicotinate | Good to Excellent | Highly selective for C4 | [2] |
| Various Amines | Varies | Ethyl 4-amino-6-chloro-2-methylnicotinates | Good to Excellent | Highly selective for C4 | [2] | |
| Alkoxides | Sodium Methoxide | Methanol, Reflux | Ethyl 4-methoxy-6-chloro-2-methylnicotinate | Good | Predominantly C4 | [3] |
| Thiols | Thiophenol | DMF, Base (e.g., K₂CO₃) | Ethyl 4-(phenylthio)-6-chloro-2-methylnicotinate | Good | Predominantly C4 |
Note: "Good to Excellent" yields are reported in the literature, but specific quantitative data for a broad range of nucleophiles under identical conditions is limited. The regioselectivity is consistently high for the C4 position under standard SNAr conditions.
Alternative Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
While the SNAr reaction is a robust method for the functionalization of this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative, particularly for less reactive amines or when substitution at the C6 position is desired.[4]
| Method | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| SNAr | None | Inorganic or Organic Base | Polar Aprotic (e.g., DMF, DMSO) | 50-120 | Atom economical, often simpler workup. | May require harsh conditions for less reactive nucleophiles. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | Broader substrate scope, milder conditions for some substrates. | Requires expensive and air-sensitive catalysts, more complex workup.[5][6] |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
-
Materials: this compound, amine nucleophile (1.1-1.5 equivalents), anhydrous solvent (e.g., ethanol, DMF), and a suitable base if the amine is used as its salt (e.g., K₂CO₃, Et₃N).
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine nucleophile to the solution. If a base is required, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 50-100°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure typically involves removing the solvent under reduced pressure, followed by extraction with an organic solvent and washing with water and brine.
-
The crude product is then purified by column chromatography on silica gel.[2]
-
General Protocol for Buchwald-Hartwig Amination
-
Materials: this compound, amine (1.2 equivalents), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), sodium tert-butoxide (1.4 equivalents), and anhydrous toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine and this compound.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up involves diluting the mixture with an organic solvent, filtering through a pad of Celite to remove palladium residues, and concentrating the filtrate.
-
The crude product is then purified by column chromatography.[5][6]
-
Visualizing Reaction Pathways and Workflows
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparative docking studies of ligands derived from Ethyl 4,6-dichloro-2-methylnicotinate
A Comparative Guide to the In Silico Evaluation of Ligands Derived from Ethyl 4,6-dichloro-2-methylnicotinate
This guide provides a comparative analysis of the docking studies of various heterocyclic ligands synthesized from this compound. It is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the performance of these ligands against different biological targets and understand the underlying experimental and computational methodologies.
Introduction to this compound Derivatives in Drug Discovery
This compound is a versatile chemical scaffold used in the synthesis of a wide array of heterocyclic compounds.[1] Its dichlorinated pyridine core offers multiple reactive sites for functionalization, making it a valuable starting material for creating structurally diverse molecules with potential therapeutic applications.[1] Research has shown that derivatives of this compound exhibit significant biological activities, including anticancer and antimicrobial effects. These activities are often attributed to their ability to bind with high affinity to specific biological targets, such as protein kinases and enzymes involved in cellular proliferation. Molecular docking studies are crucial computational techniques used to predict the binding modes and affinities of these ligands with their target proteins, thereby guiding the design and optimization of new drug candidates.
Comparative Docking Analysis
This section presents a comparative summary of the binding affinities of various ligands derived from this compound against different protein targets. The data is compiled from multiple studies to provide a broad overview of the potential of this class of compounds.
Ligand-Target Binding Affinities
The following table summarizes the binding energies of different ligands, showcasing their potential as inhibitors for specific protein targets. Lower binding energy values indicate a higher predicted binding affinity.
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Compound 5 (Acyclic Heterocycle) | Human Thymidylate Synthase | 1HZW | -5.454 | Raltitrexed | -4.153 |
| dUMP | -3.984 | ||||
| Apigenin | SARS-CoV-2 Spike Glycoprotein | Various | -6.8 to -7.3 | - | - |
| Liquiritin | SARS-CoV-2 Spike Glycoprotein | Various | -7.0 to -8.1 | - | - |
Table 1: Comparative binding energies of this compound derivatives and other compounds against various protein targets. Data is compiled from multiple sources for comparative purposes.[2][3]
In Vitro Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for several pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from Ethyl 4,6-dichloronicotinate, against PIM-1 Kinase and cancer cell lines.[4] Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase/Cell Line | IC50 (µM) |
| Compound 4 | PIM-1 Kinase | 0.0114 |
| Compound 10 | PIM-1 Kinase | 0.0172 |
| Compound 6 | PIM-1 Kinase | 0.0346 |
| Compound 11 | PIM-1 Kinase | 0.0214 |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 |
Table 2: In vitro inhibitory activity of pyrido[2,3-d]pyrimidine derivatives against PIM-1 Kinase and human cancer cell lines.[4]
Experimental Protocols
This section outlines the typical methodologies employed in the molecular docking studies of ligands derived from this compound.
Molecular Docking Workflow
A standard molecular docking protocol involves several key steps, from the preparation of the protein and ligand structures to the analysis of the docking results.
Detailed Docking Protocol
-
Protein Preparation : The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation : The 2D structures of the ligands are drawn using chemical drawing software and then converted to 3D structures. The energy of the ligand structures is minimized using a suitable force field.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock Vina.[2][3] A grid box is defined around the active site of the protein to specify the search space for the ligand. The docking algorithm then explores different conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio.[3]
Signaling Pathway Involvement
Derivatives of this compound often target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified kinase signaling pathway that can be inhibited by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Reactivity Landscape: A Comparative Guide to Chloro- and Bromo-Substituted Nicotinates in Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the nicotinate scaffold is a critical step in the synthesis of a vast array of pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for this purpose. The choice of the halogen substituent on the nicotinate ring—typically chlorine or bromine—profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of chloro- and bromo-substituted nicotinates in these key coupling reactions, supported by experimental data, to inform substrate selection and reaction optimization.
The fundamental principle governing the reactivity of halo-substituted nicotinates in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is frequently the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to faster reaction rates and often allowing for milder reaction conditions. The bond dissociation energies follow the trend C-I > C-Br > C-Cl, establishing a general reactivity order where bromo-substituted nicotinates are more reactive than their chloro- counterparts.[1]
While bromo-substituted nicotinates generally offer higher reactivity, recent advancements in ligand and catalyst development have significantly improved the viability of using the more cost-effective and readily available chloro-substituted nicotinates.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The higher reactivity of bromo-nicotinates often allows for the use of standard catalyst systems and milder conditions, while chloro-nicotinates may necessitate more specialized, electron-rich, and bulky phosphine ligands to achieve comparable yields.
Below is a summary of experimental data comparing the performance of chloro- and bromo-substituted nicotinic acid derivatives in the Suzuki-Miyaura coupling.
| Halogen | Nicotinate Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloro | 2-Chloronicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
| Bromo | Ethyl 5-bromonicotinate | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 91 |
| Chloro | 6-Chloronicotinic acid | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 78 |
| Bromo | 6-Bromonicotinic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 89 |
This data illustrates that while high yields can be obtained with chloronicotinates, it often requires longer reaction times or more advanced catalytic systems compared to the corresponding bromonicotinates.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity difference between bromo- and chloro-nicotinates is significant. Bromo-substituted nicotinates can often be coupled with a variety of amines using standard palladium/phosphine catalyst systems. In contrast, the amination of chloro-substituted nicotinates is more challenging and typically requires more electron-rich and sterically hindered ligands to facilitate the oxidative addition step.
| Halogen | Pyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Bromo | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 12 | 95 |
| Chloro | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 / 24 | 92 |
| Bromo | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 / 18 | 88 |
| Chloro | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 / 24 | 85 |
Note: The data presented is for the analogous 2-halopyridine system and serves to illustrate the general reactivity trend. The electronic effect of the ester group in nicotinates may influence the reaction conditions and yields.[1]
Comparative Performance in Heck Reaction
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also demonstrates the higher reactivity of bromo-substituted nicotinates. While the reaction with bromo-nicotinates can often be achieved with standard palladium catalysts, the coupling of their chloro- counterparts generally requires more specialized and robust catalytic systems to achieve high yields.
| Halogen | Pyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Bromo | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular ligand L | K₂CO₃ | Toluene | 130 / 1 | 78 |
| Chloro | 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular ligand L | K₂CO₃ | Toluene | 130 / 1 | No reaction |
Note: The data presented is for the analogous 3-halopyridine system. This highlights the significant difference in reactivity, where under these specific conditions, the chloro-substituted pyridine did not yield any product.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halonicotinate
A flame-dried Schlenk flask is charged with the halonicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., toluene/water mixture) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Halonicotinate
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the halonicotinate (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature (typically 100-120 °C) with vigorous stirring for the required time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylnicotinate.
General Procedure for the Heck Reaction of a Halonicotinate
To a dried reaction tube is added the halonicotinate (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. The solvent (e.g., toluene or DMF) is then added. The reaction mixture is heated to the required temperature (typically 100-130 °C) and stirred for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizing the Workflow and Relationships
To better understand the experimental process and the interplay of key components in these coupling reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
